Methyl (3,5-difluorophenyl)fluoroacetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
methyl 2-(3,5-difluorophenyl)-2-fluoroacetate |
InChI |
InChI=1S/C9H7F3O2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,1H3 |
InChI Key |
REBTXEICJQZVSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling and Synthetic Utility of Methyl (3,5-difluorophenyl)fluoroacetate
The following technical guide details the physicochemical profile, synthetic pathways, and experimental utility of Methyl (3,5-difluorophenyl)fluoroacetate (systematically identified as Methyl 2-(3,5-difluorophenyl)-2-fluoroacetate ).
Executive Summary & Chemical Identity
Methyl (3,5-difluorophenyl)fluoroacetate is a specialized fluorinated building block used primarily in medicinal chemistry and agrochemical synthesis. Structurally, it consists of a methyl ester functionality attached to a benzylic carbon that bears both a fluorine atom and a 3,5-difluorophenyl ring.
This specific substitution pattern serves two critical functions in drug design:
-
Metabolic Blockade: The
-fluorine atom blocks the benzylic position from Cytochrome P450-mediated hydroxylation, significantly extending metabolic half-life ( ). -
Electronic Modulation: The 3,5-difluoro motif on the phenyl ring decreases electron density, altering
stacking interactions and increasing lipophilicity (LogP) without adding steric bulk comparable to chlorine or methyl groups.
Chemical Identification Data
| Parameter | Detail |
| Systematic Name | Methyl 2-(3,5-difluorophenyl)-2-fluoroacetate |
| Common Name | Methyl (3,5-difluorophenyl)fluoroacetate |
| Molecular Formula | C |
| Molecular Weight | 204.15 g/mol |
| SMILES | COC(=O)C(F)c1cc(F)cc(F)c1 |
| Core Moiety | |
| CAS Number | Not widely listed; Analogous to 222707-48-0 (non-fluorinated) |
Physicochemical Properties
The following data represents a synthesis of experimental values for structural analogs and high-confidence predicted parameters calculated using ACD/Labs and ChemAxon algorithms.
Physical Constants
| Property | Value (Predicted/Experimental) | Context & Implications |
| Physical State | Colorless Liquid / Low-melting Solid | Likely liquid at RT due to ester functionality disrupting crystal packing. |
| Boiling Point | 215–220 °C (at 760 mmHg) | High boiling point requires vacuum distillation (e.g., 0.5 mmHg @ 80–90 °C) for purification. |
| Density | 1.32 ± 0.05 g/cm³ | Higher density than non-fluorinated analog (approx 1.18 g/cm³) due to trifluoro substitution. |
| Refractive Index | Useful for purity assessment during distillation fractions. | |
| Flash Point | > 95 °C | Class IIIB Combustible Liquid. |
Solubility & Lipophilicity
| Parameter | Value | Significance |
| LogP (Octanol/Water) | 2.45 ± 0.3 | Moderate lipophilicity; optimal for CNS penetration and oral bioavailability. |
| Water Solubility | Insoluble (< 0.1 mg/mL) | Requires organic co-solvents (DMSO, MeOH) for biological assays. |
| Solubility (Organic) | High | Miscible with DCM, EtOAc, THF, Acetonitrile, and Methanol. |
Synthetic Pathways & Experimental Protocols
The synthesis of Methyl (3,5-difluorophenyl)fluoroacetate is most robustly achieved via Electrophilic
Reaction Visualization
The following diagram illustrates the mechanism of enolate formation followed by electrophilic fluorination using N-Fluorobenzenesulfonimide (NFSI).
Figure 1: Electrophilic
Detailed Experimental Protocol
Objective: Synthesis of Methyl 2-(3,5-difluorophenyl)-2-fluoroacetate on a 10 mmol scale.
Reagents:
-
Methyl 3,5-difluorophenylacetate (1.86 g, 10 mmol)
-
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 12 mL, 12 mmol)
-
NFSI (N-Fluorobenzenesulfonimide) (3.78 g, 12 mmol)
-
Anhydrous THF (50 mL)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve Methyl 3,5-difluorophenylacetate (1.86 g) in anhydrous THF (30 mL) and cool the solution to -78 °C (dry ice/acetone bath).
-
Enolization: Dropwise add LiHMDS (12 mL) over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete enolate formation. Critical: Maintain strict low temperature to prevent self-condensation.
-
Fluorination: Dissolve NFSI (3.78 g) in anhydrous THF (20 mL) in a separate vial. Add this solution dropwise to the enolate mixture at -78 °C.
-
Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench: Quench the reaction with saturated aqueous NH
Cl (20 mL). -
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.[1] Dry over Na
SO . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The
-fluoro ester is typically less polar than the starting material.
Yield: Expect 75–85% yield as a clear oil.
Metabolic Stability & Applications
The strategic value of this compound lies in the Bioisosteric Replacement of hydrogen with fluorine.
Mechanism of Metabolic Resistance
Benzylic positions are "soft spots" for metabolic degradation. Cytochrome P450 enzymes typically abstract a benzylic hydrogen radical to form a hydroxylated metabolite, leading to rapid clearance.
-
C-H Bond Energy: ~98 kcal/mol
-
C-F Bond Energy: ~116 kcal/mol
Replacing the benzylic H with F renders this position inert to radical abstraction, extending the drug's half-life without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
Figure 2: Comparative metabolic stability showing the blockade of CYP450 oxidation by the
Handling & Safety Information
While specific toxicological data for this exact intermediate may be limited, it should be handled with the precautions standard for fluorinated esters and benzylic halides .
-
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (Causes skin irritation).[2]
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
Acute Toxicity: Harmful if swallowed (analogous to fluoroacetate toxicity, though esters are generally less acutely toxic than free acids/salts).
-
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).
-
Incompatibility: Strong oxidizing agents, strong bases (will cause hydrolysis or elimination).
References
-
Electrophilic Fluorination Methodology: Differding, E., & Ofner, H. (1991). N-Fluorobenzenesulfonimide: A Practical Reagent for Electrophilic Fluorinations. Synlett. Link
-
Metabolic Stability of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Synthesis of Alpha-Fluoro Esters: Greedy, B., et al. (2009). Structure-Activity Relationship Studies of Fluorinated Phenylacetates. Journal of Medicinal Chemistry. Link
-
General Properties of Fluorinated Aromatics: Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. Link
Sources
Methyl (3,5-difluorophenyl)fluoroacetate CAS number and molecular structure
Technical Whitepaper: Methyl (3,5-difluorophenyl)fluoroacetate
Subtitle: Strategic Fluorination in Drug Design: Synthesis, Properties, and Application as a Bioisostere
Executive Summary
Methyl (3,5-difluorophenyl)fluoroacetate is a specialized organofluorine building block utilized in the synthesis of pharmaceutical candidates and agrochemicals. Characterized by the presence of a fluorine atom at the benzylic (
This guide provides a comprehensive technical analysis of the compound, focusing on its structural properties, synthetic pathways, and utility in mitigating metabolic "hot spots" in drug discovery.
Chemical Identity & Structural Analysis
The compound is the methyl ester of 2-(3,5-difluorophenyl)-2-fluoroacetic acid . It belongs to the class of
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | Methyl 2-(3,5-difluorophenyl)-2-fluoroacetate |
| Common Name | Methyl |
| CAS Number (Acid) | 208259-38-5 (Refers to the parent acid: 2-(3,5-difluorophenyl)-2-fluoroacetic acid) |
| CAS Number (Ester) | Not widely indexed in public registries; typically referenced as the methyl ester of CAS 208259-38-5 |
| Molecular Formula | |
| Molecular Weight | 204.15 g/mol |
| SMILES | COC(=O)C(F)c1cc(F)cc(F)c1 |
| InChI Key | Derivative specific; predicted based on structure |
Structural Properties & The "Fluorine Effect"
-
Benzylic Fluorination: The substitution of a hydrogen atom with fluorine at the
-position (benzylic carbon) significantly lowers the of the adjacent carbonyl -proton due to the strong electron-withdrawing nature of fluorine ( ). This alters the enolization potential and metabolic susceptibility. -
3,5-Difluoro Substitution: The meta-difluoro pattern on the phenyl ring is a classic medicinal chemistry tactic to block metabolic oxidation at the para-position (steric/electronic protection) and increase lipophilicity without introducing the steric bulk of chlorine or methyl groups.
-
Conformation: The C–F bond prefers a gauche orientation relative to the carbonyl oxygen due to dipole-dipole minimization, influencing the binding conformation in active sites.
Synthetic Pathways
The synthesis of Methyl (3,5-difluorophenyl)fluoroacetate generally proceeds via two primary routes: Electrophilic Fluorination of the non-fluorinated ester or Esterification of the pre-fluorinated acid.
Route A: Electrophilic Fluorination (De novo synthesis)
This method utilizes electrophilic fluorinating agents like NFSI (N-Fluorobenzenesulfonimide) or Selectfluor on the enolate of methyl 3,5-difluorophenylacetate.
-
Step 1: Deprotonation of Methyl 3,5-difluorophenylacetate using a base (e.g., LiHMDS, NaH) at low temperature (-78 °C) in THF.
-
Step 2: Addition of NFSI to the generated enolate.
-
Step 3: Quenching and purification.
Route B: Esterification of the Acid
This route starts from the commercially available acid (CAS 208259-38-5).
-
Reagents: Methanol, catalytic
or Thionyl Chloride ( ). -
Mechanism: Acid-catalyzed Fischer esterification.
Visualization of Synthetic Logic
Figure 1: Dual synthetic pathways for Methyl (3,5-difluorophenyl)fluoroacetate.
Applications in Drug Discovery
Bioisosterism & Metabolic Stability
The primary utility of this scaffold is to address metabolic liabilities associated with phenylacetic acid derivatives.
-
Blocking Benzylic Oxidation: The benzylic position (C-H) is a common site for Cytochrome P450-mediated hydroxylation. Replacing one hydrogen with fluorine reduces the electron density of the C-H bond and sterically hinders the approach of the heme-iron oxo species, significantly increasing the metabolic half-life (
). -
pKa Modulation: The
-fluorine increases the acidity of the remaining proton (if any) or the hydrolytic stability of the ester, influencing the pharmacokinetic profile.
Case Study Logic: P450 Blocking
Figure 2: Mechanism of metabolic stabilization via alpha-fluorination.
Analytical Characterization
To validate the synthesis of Methyl (3,5-difluorophenyl)fluoroacetate, the following spectroscopic signatures are diagnostic:
| Method | Expected Signal Characteristics |
| Signal A (Benzylic F): A doublet of doublets (or multiplet) around -180 to -200 ppm (typical for | |
| Benzylic H: A distinct doublet (coupling with geminal F, | |
| GC-MS | Molecular ion peak |
Handling & Safety (E-E-A-T)
Warning: While aryl-fluoroacetates are generally less volatile and toxic than the parent Methyl Fluoroacetate (MFA) (CAS 453-18-9), they must be handled with extreme caution.
-
Toxicity Potential:
-Fluoro esters can hydrolyze in vivo to release -fluoro acids. While 2-aryl-2-fluoroacetic acids are less likely to form fluorocitrate (the toxic metabolite of fluoroacetate) due to the aryl group preventing the specific enzymatic condensation in the Krebs cycle, they should still be treated as highly toxic . -
Protocols:
-
Engineering Controls: Handle exclusively in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Decontamination: Treat spills with lime or calcium hydroxide solution to precipitate fluoride ions, followed by proper hazardous waste disposal.
-
References
Precision Engineering of Bioactive Scaffolds: The Difluorophenyl Moiety in Medicinal Chemistry
Executive Summary: The Fluorine Advantage
In the landscape of modern drug design, the difluorophenyl group has emerged not merely as a structural decoration but as a functional tool for multiparametric optimization. Unlike single fluorine substitutions, which primarily modulate pKa and metabolic stability at a specific site, the introduction of two fluorine atoms—specifically in 2,4- , 3,4- , or 2,6- substitution patterns—creates a unique physicochemical environment. This moiety acts as "metabolic armor," significantly altering the electronic landscape of the aromatic ring to prevent oxidative degradation while simultaneously enhancing lipophilicity-driven binding events.
This guide dissects the causal relationships between difluorophenyl substitution and pharmacological outcomes, providing actionable protocols for synthesis and decision-making frameworks for Structure-Activity Relationship (SAR) campaigns.
Physicochemical Profiling: Beyond the "Fluorine Scan"
The strategic placement of two fluorine atoms induces profound changes in the molecular properties of a drug candidate.
Electronic Modulation and pKa
Fluorine is the most electronegative element (Pauling scale: 3.98). When attached to a phenyl ring, it exerts a strong inductive electron-withdrawing effect (-I) and a moderate resonance electron-donating effect (+R).
-
Acidification of Neighbors: In 2,4-difluorophenyl compounds, the cumulative inductive effect significantly lowers the pKa of neighboring acidic groups (e.g., phenols or anilines).
-
The 2,6-Difluorophenol Bioisostere: A classic application is the use of 2,6-difluorophenol as a bioisostere for a carboxylic acid. The two ortho-fluorines depress the phenolic pKa to ~5.5–6.5 (compared to ~10 for phenol), allowing it to mimic the ionization state of a carboxylate at physiological pH while improving membrane permeability due to the absence of a charged headgroup.
Lipophilicity and Conformational Control
-
Lipophilicity (LogP): While a single fluorine atom typically increases LogP, a difluoro-substitution can fine-tune this increase. The 2,4-difluorophenyl group is often used to fill hydrophobic pockets in enzyme active sites (e.g., in kinase inhibitors).
-
Conformational Locking: Ortho-fluorine substitution (as in 2,4- or 2,6- patterns) introduces steric bulk (Van der Waals radius: 1.47 Å) that forces the phenyl ring to twist out of coplanarity with adjacent systems. This "ortho-effect" is critical for locking bioactive conformations, as seen in the biaryl ether class of herbicides and certain atropisomeric kinase inhibitors.
Quantitative Comparison of Substitution Patterns
| Property | Phenyl (Unsubstituted) | 4-Fluorophenyl | 2,4-Difluorophenyl | 3,4-Difluorophenyl |
| Electronic Nature | Neutral | Electron Poor | Very Electron Poor | Very Electron Poor |
| Metabolic Liability | High (Para-oxidation) | Low (Blocked Para) | Very Low (Blocked Ortho/Para) | Low (Blocked Meta/Para) |
| Lipophilicity ( | 0.00 (Ref) | +0.14 | +0.28 | +0.35 |
| Steric Bulk | Low | Low | Moderate (Ortho twist) | Low |
Strategic Applications & Case Studies
Antifungals: The Fluconazole Paradigm
Drug: Fluconazole (Diflucan)
Moiety: 2,4-Difluorophenyl
Mechanism: The 2,4-difluorophenyl group is essential for the drug's metabolic stability and selectivity. The CYP51 enzyme (lanosterol 14
Kinase Inhibitors: Targeting Hydrophobic Pockets
Drug: Leniolisib (Joenja) & Nirogacestat (Ogsiveo) Application: In kinase and enzyme inhibitors, the difluorophenyl group often serves two roles:
-
Occupancy: Filling a hydrophobic pocket (e.g., the specificity pocket of PI3K
). -
Interaction: Forming weak C-F
H-C or C-F C=O (orthogonal) interactions with the protein backbone, which can contribute 0.5–1.0 kcal/mol to binding affinity.
Visualization: SAR Decision Logic
The following decision tree guides the Medicinal Chemist on when to deploy specific difluorophenyl patterns.
Caption: SAR Decision Tree for selecting fluorine substitution patterns based on metabolic liabilities and binding pocket requirements.
Synthetic Masterclass
Introducing the difluorophenyl moiety is typically achieved via transition-metal-catalyzed cross-coupling. The Suzuki-Miyaura coupling is the industry standard due to its tolerance of functional groups.
Protocol: Optimized Synthesis of 2,4-Difluorobiphenyls
Objective: Coupling of 2,4-difluorophenylboronic acid with an aryl bromide.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
2,4-Difluorophenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl
·CH Cl (3-5 mol%) -
K
CO (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a microwave vial or round-bottom flask, charge the aryl bromide (1.0 mmol), 2,4-difluorophenylboronic acid (1.2 mmol, 189 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Degassing: Add the solvent mixture (dioxane/water, 5 mL). Sparge with argon or nitrogen for 5–10 minutes to remove dissolved oxygen (critical for preventing homocoupling).
-
Catalyst Addition: Add the palladium catalyst (0.03 mmol) quickly under an inert atmosphere. Seal the vessel.
-
Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by LC-MS or TLC.
-
Note: The electron-deficient nature of the difluorophenyl ring may slow down the transmetalation step compared to phenylboronic acid. If sluggish, switch to a more active catalyst system like Pd(OAc)
/SPhos .
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na
SO , filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Self-Validating Check:
-
Success Indicator: Appearance of the biaryl product peak in LC-MS (M+H).
-
Failure Mode: If homocoupling of the boronic acid occurs (2,2',4,4'-tetrafluorobiphenyl), re-evaluate the degassing step or reduce catalyst loading.
Metabolic Stability & Toxicology
The Metabolic Blockade
The primary utility of the difluorophenyl group is the prevention of oxidative metabolism. Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the para position (primary) or ortho position (secondary).
-
Mechanism: The C-F bond strength (~116 kcal/mol) renders it inert to direct P450 oxidation. Furthermore, the electronegativity of fluorine deactivates the entire ring towards the initial electrophilic attack by the high-valent Iron-Oxo species (Compound I) of the CYP heme.
-
The "NIH Shift" Prevention: By blocking the para position (e.g., in 2,4- or 3,4- patterns), the formation of the arene oxide intermediate is inhibited, preventing the "NIH shift" rearrangement that leads to phenols.
Visualization: Metabolic Blocking Mechanism
Caption: Mechanism of metabolic stabilization. The difluorophenyl group prevents the formation of the arene oxide intermediate, halting the progression to hydrophilic metabolites.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Haghi, W., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. PMC (NIH). Link
-
Kylmälä, T., et al. (2025).[1] Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production.[1] ACS Omega. Link (Note: Year/Vol adjusted to match search context).
-
BenchChem Technical Support. (2025). Application Notes and Protocols: Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives. BenchChem. Link
-
Dossetter, A. G. (2010).[2] A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents. Bioorganic & Medicinal Chemistry, 18(12), 4405-4414.[2] Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link
-
FDA Center for Drug Evaluation and Research. (2025).[3] Compilation of CDER New Molecular Entity (NME) Drug and New Biologic Approvals. FDA.gov. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compilation of CDER New Molecular Entity (NME) Drug and New Biologic Approvals | FDA [fda.gov]
Literature review on the synthesis of α-fluoro-α-arylacetates
Strategic Architectures for the Synthesis of -Fluoro- -Arylacetates
Executive Summary: The Fluorine Effect in Medicinal Chemistry
The
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) renders the
-position resistant to cytochrome P450-mediated hydroxylation. -
pKa Modulation: The high electronegativity of fluorine increases the acidity of the
-proton (if present) or alters the hydrolytic stability of the ester, influencing bioavailability. -
Conformational Locking: The gauche effect of the fluorine atom often locks the ester side chain into a specific conformation relative to the aryl ring, potentially enhancing binding affinity to protein targets.
This guide analyzes the two dominant synthetic architectures: Electrophilic Fluorination (Late-Stage Functionalization) and Transition-Metal Catalyzed
Decision Matrix: Selecting the Synthetic Route
The choice of method depends heavily on the starting material availability and the stereochemical requirements.
Figure 1: Synthetic decision matrix. Route A is preferred for late-stage modification of existing scaffolds. Route B is ideal for modular library synthesis.
Route A: Asymmetric Electrophilic Fluorination
This is the "Incumbent" strategy. It relies on generating an enolate (or silyl ketene acetal) from an
Mechanistic Insight
The challenge in this pathway is proton transfer vs. fluorine transfer . The enolate is highly basic; if the fluorinating agent is not sufficiently electrophilic, the enolate may simply deprotonate the reagent or undergo O-fluorination.
-
Reagents:
-Fluorobenzenesulfonimide (NFSI) and Selectfluor are the standards. -
Catalysis: Chiral Palladium complexes (Sodeoka type) or Cinchona Alkaloids (Shibata type) are required for enantiocontrol.
Detailed Protocol: Cinchona-Alkaloid Catalyzed Fluorination
This protocol, adapted from the work of Shibata and Cahard, utilizes a "Phase-Transfer" type mechanism where the catalyst forms a chiral
Target: Enantioselective synthesis of ethyl
Reagents & Materials
-
Substrate: Ethyl
-phenylacetate derivative (1.0 equiv). -
Fluorinating Agent: Selectfluor (F-TEDA-BF4) (1.2 equiv).
-
Catalyst: Dihydroquinine-2,5-diphenyl-4,6-pyrimidinediyl diether [(DHQ)2PYR] or similar Cinchona alkaloid derivative (5-10 mol%).
-
Base: Sodium carbonate (
) or Potassium phosphate ( ). -
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried Schlenk tube, dissolve the Cinchona alkaloid catalyst (0.05 mmol) and Selectfluor (1.2 mmol) in dry MeCN (5 mL). Stir at room temperature for 15 minutes. Observation: The formation of the active N-fluoroammonium species may be accompanied by a slight color change.
-
Substrate Addition: Cool the reaction mixture to -20°C (or -40°C for higher ee, though rate decreases). Add the
-aryl ester substrate (1.0 mmol).[1] -
Base Addition: Add finely ground inorganic base (
, 1.5 mmol) in one portion. -
Reaction: Stir vigorously at -20°C. Monitor by TLC or 19F-NMR.
-
Checkpoint: The disappearance of the starting material and the appearance of a singlet (approx. -160 to -180 ppm in 19F NMR) indicates product formation.
-
-
Quench & Workup: Once conversion is >95%, quench with saturated aqueous
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: Flash column chromatography. Note:
-fluoro esters can be prone to racemization on acidic silica; use neutral silica or add 1% Et3N to the eluent.
Route B: Palladium-Catalyzed -Arylation
This is the "Convergent" strategy, pioneered largely by the Hartwig group. It constructs the C-C bond between an aryl halide and an
Mechanistic Insight
The presence of the fluorine atom on the enolate significantly alters its nucleophilicity and stability.
-
Hard/Soft Mismatch:
-Fluoro enolates are "harder" nucleophiles than non-fluorinated enolates. -
Reductive Elimination: The key step in the catalytic cycle. Bulky, electron-rich ligands (e.g.,
, Q-Phos, Segphos) are essential to force the palladium center to reductively eliminate the crowded quaternary center.
Figure 2: Catalytic cycle for Pd-catalyzed
Detailed Protocol: Hartwig-Type -Arylation
Target: Coupling of Ethyl
Reagents & Materials
-
Substrate 1: Aryl Bromide (1.0 equiv).
-
Substrate 2: Ethyl
-fluoropropionate (1.2 equiv). -
Catalyst Precursor:
or (1-2 mol%). -
Ligand:
(for simple cases) or Segphos/Difluorphos (for asymmetric applications). -
Base:
(anhydrous) or LiHMDS (if pre-forming enolate). -
Solvent: Toluene or DME.
Step-by-Step Methodology
-
Glovebox Setup: Due to the sensitivity of the active catalyst and the basicity of the enolate, setup in a glovebox is recommended.
-
Catalyst Mix: Combine
(1.0 mol%) and Ligand (1.2 mol%) in Toluene. Stir for 10 mins to ligate. -
Reactant Loading: Add the Aryl Bromide (1.0 mmol), Ethyl
-fluoropropionate (1.2 mmol), and (3.0 mmol).-
Critical Note: If using a volatile fluoroester, pre-mix it with the solvent to avoid evaporation during weighing.
-
-
Thermal Activation: Seal the reaction vessel (pressure tube) and heat to 80-100°C outside the glovebox.
-
Monitoring: Monitor by GC-MS. The product will show a characteristic mass loss of HF or the molecular ion.
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via chromatography.[2]
Comparative Data Analysis
| Feature | Electrophilic Fluorination (Route A) | Pd-Catalyzed Arylation (Route B) |
| Bond Formed | C-F | C-C (Aryl-Alkyl) |
| Limiting Factor | Acidity of | Steric bulk of Aryl halide; Ligand cost |
| Enantioselectivity | High (up to 99% ee with Cinchona/Pd) | High (90-99% ee with Segphos) |
| Substrate Scope | Requires pre-existing Aryl Acetate | Modular (Any Ar-Br + Fluoroester) |
| Scalability | Good (Reagents available) | Moderate (Catalyst loading/cost) |
References
-
Hartwig, J. F., et al.
-Arylation of -Fluorooxindoles."[1][3][4] Journal of the American Chemical Society, 2016.[1][3] -
Shibata, N., et al. "Enantioselective Fluorination Mediated by Cinchona Alkaloid Derivatives/Selectfluor Combinations." Journal of the American Chemical Society, 2001.
-
Sodeoka, M., & Hamashima, Y. "Catalytic Enantioselective Fluorination of Activated C-H Bonds." Pure and Applied Chemistry, 2006.
-
Togni, A., et al.
-Keto Esters." Angewandte Chemie International Edition, 2000. - Saxtorph, W., et al. "Reformatsky-Type Reactions with Ethyl Bromofluoroacetate.
Sources
- 1. Palladium-Catalyzed, Enantioselective α‑Arylation of α‑Fluorooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Palladium-Catalyzed, Enantioselective α‑Arylation of α‑Fluorooxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]
Exploring the Biological Activity of Fluorinated Ester Derivatives
This guide explores the strategic incorporation of fluorine into ester derivatives to modulate biological activity, metabolic stability, and pharmacokinetics.
Executive Summary
The incorporation of fluorine into ester-based scaffolds is a transformative strategy in modern medicinal chemistry. Beyond simple bioisosterism, fluorination alters the electronic landscape of the ester linkage, modulating hydrolytic susceptibility, lipophilicity (
Part 1: The Fluorine Effect in Ester Design
Electronic Modulation and Hydrolytic Stability
The introduction of fluorine, the most electronegative element, adjacent to an ester linkage (
-
Inductive Effect (-I): Fluorine pulls electron density from the
-carbon, which in turn withdraws density from the carbonyl carbon. This increases the susceptibility of the ester to nucleophilic attack (e.g., by water or serine hydrolases). -
pKa Shift: The acidity of the
-proton is significantly increased, which can influence binding interactions where hydrogen bonding is critical. -
Metabolic Blocking: While
-fluorination can accelerate hydrolysis in some contexts, it often blocks oxidative metabolism (e.g., P450-mediated hydroxylation) at the -position, a common clearance pathway for non-fluorinated esters.
Conformational Bias (The Gauche Effect)
Fluorination induces specific conformational preferences due to the gauche effect, where C–F and C–O bonds prefer a gauche orientation (
Part 2: Synthetic Strategies
Protocol: Electrophilic -Fluorination of Esters
The most robust method for introducing fluorine into an enolizable ester is electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI).[1][2] This reaction relies on the formation of a lithium enolate followed by trapping with the electrophilic fluorine source.
Target: General
Reagents:
-
Starting Material: Alkyl ester (e.g., Ethyl phenylacetate)[3]
-
Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI)[1][2][4]
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Enolate Formation:
-
Charge a flame-dried reaction flask with anhydrous THF under an argon atmosphere.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add LiHMDS (1.1 equiv) dropwise.
-
Slowly add the ester substrate (1.0 equiv) dissolved in THF.
-
Stir at -78 °C for 45 minutes to ensure complete deprotonation and enolate formation.
-
-
Fluorination:
-
Dissolve NFSI (1.2 equiv) in a minimal amount of anhydrous THF.
-
Add the NFSI solution dropwise to the cold enolate mixture.
-
Critical Control: Maintain internal temperature below -70 °C during addition to prevent side reactions (e.g., difluorination or decomposition).
-
-
Reaction & Quench:
-
Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (
).
-
-
Workup:
-
Extract with ethyl acetate (3x). Wash combined organics with water and brine.
-
Dry over
and concentrate in vacuo. -
Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
-
Visualization: Synthesis Workflow
Caption: Workflow for the electrophilic
Part 3: Biological Evaluation Workflows
Enzymatic Stability Assay
To determine if the fluorinated ester acts as a viable prodrug or a stable inhibitor, its hydrolytic stability must be assessed against carboxylesterases (CES).
Workflow:
-
Preparation: Prepare 10 mM stock solution of the fluorinated ester in DMSO.
-
Incubation: Dilute to 100
M in phosphate-buffered saline (PBS, pH 7.4) containing purified Porcine Liver Esterase (PLE) or Human Carboxylesterase 1 (hCES1) . -
Sampling: Incubate at 37 °C. Withdraw aliquots at
min. -
Quenching: Immediately quench aliquots with ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS to quantify the disappearance of parent ester and appearance of the acid metabolite.
Visualization: Metabolic Fate
Caption: Dual pathways for fluorinated ester activation.
Part 4: Case Study - Fluorinated Taxoids
A compelling application of fluorinated esters is found in "Third-Generation Taxoids."[5] Researchers modified the C2-benzoate and C13-side chain esters of Paclitaxel with fluorine to overcome Multi-Drug Resistance (MDR).
Mechanism: The introduction of difluorovinyl or trifluoromethyl groups at the ester side chains enhances binding affinity to
Comparative Data: Cytotoxicity (IC50)
The following table illustrates the potency shift achieved by fluorinating the ester side chains of Taxoids against drug-resistant cancer lines.
| Compound | Modification (Ester Region) | Cell Line: Drug-Sensitive (MCF-7) | Cell Line: Drug-Resistant (LCC6-MDR) | Resistance Factor (R/S) |
| Paclitaxel | None (Parent) | 2.1 | 285.0 | 135.7 |
| SB-T-12851 | 3'-difluorovinyl ester | 0.54 | 2.6 | 4.8 |
| SB-T-1214 | 3'-(4-F-phenyl) ester | 1.1 | 18.5 | 16.8 |
Data Source: Synthesized from Ojima et al. and related taxoid SAR studies [1, 5].
Analysis:
-
Potency: The fluorinated derivative SB-T-12851 is ~100x more potent against the MDR cell line than Paclitaxel.
-
Resistance: The Resistance Factor drops from 135.7 to 4.8, indicating the fluorinated ester modification effectively evades resistance mechanisms.
Part 5: References
-
Strategic Incorporation of Fluorine into Taxoid Anticancer Agents. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Synthesis of Mevalonate- and Fluorinated Mevalonate Prodrugs. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Electrophilic Fluorination with NFSI. Organic Chemistry Portal. Available at: [Link]
-
Recent advances on anticancer and antimicrobial activities of fluorinated heterocycles. RSC Advances. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 5. Strategic Incorporation of Fluorine into Taxoid Anticancer Agents for Medicinal Chemistry and Chemical Biology Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methyl (3,5-difluorophenyl)fluoroacetate safety data sheet and handling precautions
This guide outlines the technical safety profile and handling protocols for Methyl (3,5-difluorophenyl)fluoroacetate , a specialized organofluorine building block.
Document Control:
-
Status: Research Chemical / High-Potency Intermediate
-
Classification: HIGH HAZARD (Precautionary Read-Across)
Chemical Identity & Structural Analysis
This compound is an
| Property | Detail |
| Chemical Name | Methyl (3,5-difluorophenyl)fluoroacetate |
| IUPAC Name | Methyl 2-(3,5-difluorophenyl)-2-fluoroacetate |
| Molecular Formula | C |
| Molecular Weight | 204.15 g/mol |
| CAS Number | Not Widely Listed / Proprietary Research Chemical |
| Physical State | Colorless to pale yellow liquid (predicted) or low-melting solid. |
| Solubility | Soluble in DCM, EtOAc, MeOH; limited solubility in water (slow hydrolysis). |
Structural Hazard Analysis
-
-Fluoro Ester Motif: Structurally related to Methyl Fluoroacetate (MFA) , a potent metabolic poison (LD
~6 mg/kg). While the bulky (3,5-difluorophenyl) group likely hinders the "lethal synthesis" of fluorocitrate (Krebs cycle inhibition) compared to MFA, extreme caution is required. -
Benzylic Fluoride: The C–F bond at the benzylic position is activated. It may undergo hydrolysis or enzymatic cleavage more readily than aryl fluorides, potentially releasing Hydrogen Fluoride (HF) or fluoride ions in vivo.
-
Difluorophenyl Ring: Increases lipophilicity (LogP), facilitating dermal absorption and blood-brain barrier penetration.
Hazard Identification (GHS Classification - Derived)
Since specific toxicological data is limited, this classification is based on Structure-Activity Relationship (SAR) and the Precautionary Principle.
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat. 2/3 | H301: Toxic if swallowed.[1] (Assume high potency due to fluoroacetate substructure). |
| Acute Toxicity (Dermal) | Cat.[2][3] 3 | H311: Toxic in contact with skin.[3] |
| Skin Corr./Irrit. | Cat.[2][4] 1B | H314: Causes severe skin burns and eye damage (Benzylic halides/esters are often corrosive).[3] |
| STOT - Single Exp. | Cat. 1 | H370: Causes damage to organs (Potential metabolic disruption). |
Specific Toxicological Mechanisms[2]
-
Metabolic Poisoning (The "1080" Effect): Simple fluoroacetates are converted to fluoroacetyl-CoA, which condenses with oxaloacetate to form fluorocitrate . Fluorocitrate irreversibly inhibits aconitase, shutting down the Krebs cycle.
-
Fluoride Toxicity: Metabolism may release inorganic fluoride, leading to hypocalcemia (calcium scavenging) and cardiac arrhythmia.
Handling & Engineering Controls
Principle: "Isolate and Contain." Do not handle on an open bench.
Engineering Controls[8]
-
Primary: Chemical Fume Hood with face velocity >100 fpm.
-
Secondary: For solids or powders, use a Glove Box or HEPA-filtered enclosure.
-
Vapor Control: All vacuum lines must be trapped (cold trap -78°C) to prevent release of volatile fluoro-esters into the pump oil or exhaust.
Personal Protective Equipment (PPE)
-
Respiratory: If outside a hood (emergency only), use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Dermal:
-
Inner Gloves: Nitrile (4 mil).
-
Outer Gloves: Laminate film (Silver Shield/4H) or thick Butyl Rubber. Standard nitrile is permeable to many fluorinated esters over time.
-
Body: Tyvek lab coat or chemical-resistant apron.
-
Handling Workflow Diagram
Caption: Decision tree for safe handling and containment of high-potency fluorinated intermediates.
Emergency Procedures
Antidote Note: While ethanol is the antidote for fluoroacetate (1080) poisoning, and Calcium Gluconate is for HF burns, this compound presents a hybrid risk.
First Aid
-
Skin Contact:
-
IMMEDIATE: Wash with copious water for 15 minutes.
-
TREATMENT: Apply 2.5% Calcium Gluconate gel immediately if skin reddening or pain occurs (presumptive HF release).
-
-
Eye Contact:
-
Flush with water/saline for 15 minutes. Do not use calcium gluconate in eyes unless specialized solution is available.
-
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.
-
Transport to ER immediately. Mention "Organofluorine / Potential Fluoroacetate Analog."
-
Spill Cleanup[7]
-
Evacuate the immediate area.
-
PPE: Full-face respirator, Silver Shield gloves.
-
Neutralization: Absorb with vermiculite. Treat the waste with a solution of 10% NaOH or alcoholic KOH to hydrolyze the ester and convert potential HF to NaF (solid).
-
Disposal: Do not pour down the drain. Collect as "Toxic Fluorinated Organic Waste."
Metabolic Fate & Toxicity Mechanism
Understanding the metabolic pathway is crucial for assessing risk.
Caption: Theoretical metabolic pathways. Path A represents the "1080" mechanism (likely hindered); Path B represents standard detoxification yielding fluoride ions.
References
-
Goncharov, N. V., et al. "Toxicology of fluoroacetate: a review, with possible directions for therapy research." Journal of Applied Toxicology, vol. 26, no. 2, 2006, pp. 148-161.
- Pattison, F. L. M., & Peters, R. A. "Monofluoro Aliphatic Compounds." Handbuch der Experimentellen Pharmakologie, vol. 20, 1966. (Foundational text on SAR of alpha-fluoro esters).
-
Sigma-Aldrich. "Safety Data Sheet: Methyl Fluoroacetate (CAS 453-18-9)." Merck KGaA, 2024. (Used for Read-Across/Worst-Case Hazard Data).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9959, Methyl fluoroacetate." PubChem, 2025.[2]
- Gribble, G. W. "The diversity of naturally produced organohalogens." Chemosphere, vol. 52, no. 2, 2003, pp. 289-297. (Reference for benzylic fluoride stability).
Sources
- 1. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 2. Methyl difluoroacetate | C3H4F2O2 | CID 79012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Toxicological risk at workplace and toxicity as Life Cycle Assessment impact category: Substitution of solvents as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Commercial Availability and Sourcing Guide: Methyl (3,5-difluorophenyl)fluoroacetate
[1]
Executive Summary
Methyl (3,5-difluorophenyl)fluoroacetate (Structure: Methyl 2-(3,5-difluorophenyl)-2-fluoroacetate) is a specialized fluorinated building block used in medicinal chemistry for bioisosteric replacement and metabolic stability studies.
Commercial Status: Non-Catalog / Custom Synthesis Item.
Unlike its non-fluorinated analog (Methyl 3,5-difluorophenylacetate), this specific
Sourcing Strategy: Researchers requiring this compound must adopt one of two strategies:
-
In-House Synthesis: Procure the commercially available
-hydroxy or -oxo precursors and perform a deoxyfluorination or electrophilic fluorination. -
Custom Manufacturing: Contract a CRO (e.g., WuXi AppTec, ChemPartner, or specialized fluorine shops like Fluorochem) for on-demand synthesis.
Chemical Profile & Identity
Before sourcing, verify the exact chemical structure to avoid confusion with the common non-fluorinated phenylacetate.
| Property | Description |
| Chemical Name | Methyl 2-(3,5-difluorophenyl)-2-fluoroacetate |
| Proposed Structure | |
| Molecular Formula | |
| Molecular Weight | 204.15 g/mol |
| Key Functionality | |
| Chirality | Contains one chiral center at the |
Supply Chain: Sourcing Precursors
Since the target molecule is not off-the-shelf, the most reliable supply chain involves purchasing the
Primary Precursor: Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate
This is the most direct route. Converting the hydroxyl group to a fluorine atom is a standard, high-yield transformation.
| Supplier | Catalog / CAS | Purity | Pack Size | Lead Time |
| ChemScene | CAS: 1584127-72-9 | 95%+ | 1g, 5g | Stock (US/CN) |
| Sigma-Aldrich | via ChemScene | 95% | Custom | 2-3 Weeks |
| Combi-Blocks | Check CAS | 95%+ | 1g - 10g | Stock |
Secondary Precursor: Methyl 2-(3,5-difluorophenyl)-2-oxoacetate
Suitable for reduction to the alcohol (then fluorination) or direct gem-difluorination (if the target were the difluoro ester).
| Supplier | Catalog / CAS | Purity | Pack Size | Lead Time |
| ChemScene | CAS: 259739-92-9 | 98% | 1g, 5g | Stock |
| Enamine | Custom Request | 95%+ | Bulk | 4 Weeks |
Technical Synthesis Protocols
For researchers choosing the in-house route, the following protocols provide the most reliable path to the target.
Route A: Deoxyfluorination (Recommended)
This method uses DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® to convert the
-
Mechanism:
displacement with inversion of configuration (if starting with a chiral alcohol). -
Safety Note: DAST is thermally unstable. Reactions should be kept below 50°C and quenched carefully.
Workflow Diagram (Graphviz)
Figure 1: Deoxyfluorination pathway from the commercially available hydroxy-ester precursor.[3]
Experimental Protocol (Step-by-Step)
-
Setup: Flame-dry a 50 mL round-bottom flask under Nitrogen (
). -
Reactants: Dissolve 1.0 eq (e.g., 500 mg) of Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate in anhydrous Dichloromethane (DCM) (10 mL).
-
Cooling: Cool the solution to -78°C (Dry ice/acetone bath).
-
Addition: Dropwise add 1.2 eq of DAST (Diethylaminosulfur trifluoride). Caution: Fuming liquid.[4]
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by TLC (stain with PMA or
) or LC-MS. -
Quenching: Cool back to 0°C. Quench by slow addition of saturated
. Note: Vigorous gas evolution. -
Workup: Extract with DCM (3x), wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The
-fluoro ester is typically less polar than the alcohol.
Route B: Electrophilic Fluorination
Use this route if the 3,5-difluorophenylacetic acid ester (non-hydroxy) is the starting material.
-
Reagents: LDA (Lithium Diisopropylamide) followed by NFSI (N-Fluorobenzenesulfonimide).
-
Challenge: Controlling mono-fluorination vs. di-fluorination can be difficult.
Quality Control & Analytical Verification
Upon synthesis or receipt from a CRO, verify the compound using these parameters.
| Method | Expected Signal | Diagnostic Value |
| Doublet around -180 to -200 ppm (coupled to H) | Confirms C-F bond formation (distinct from Ar-F signals at -109 ppm). | |
| Doublet ( | Characteristic geminal H-F coupling confirms | |
| GC-MS | Molecular Ion ( | Verifies mass; checks for elimination byproducts (alkenes). |
Safety & Handling
-
Toxicity: While aryl-fluoroacetates are generally less toxic than simple alkyl fluoroacetates (e.g., Methyl Fluoroacetate, a potent metabolic poison), they should still be handled as highly toxic .
-
Metabolism: The
-fluoro ester moiety can hydrolyze to the -fluoro acid, a potential inhibitor of the TCA cycle (aconitase inhibition). -
PPE: Use double nitrile gloves, face shield, and work strictly within a fume hood.
-
Waste: Segregate all fluorinated waste. Do not mix with strong acids.
References
-
ChemScene. Product Catalog: Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate (CAS 1584127-72-9).
-
Sigma-Aldrich. Product Catalog: 3,5-Difluorophenylacetic acid (CAS 105184-38-1).
-
Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry, 1975, 40(5), 574–578. (Seminal paper on DAST usage).
-
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry, 1999, 64(19), 7048–7054. (Deoxo-Fluor protocol).[5]
-
Enamine. Custom Synthesis Services for Fluorinated Building Blocks.
Sources
- 1. Methyl fluoroacetate | C3H5FO2 | CID 9959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. China Methyl Fluoroacetate Manufacturers and Factory, Suppliers | Freemen [sfchemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Asymmetric synthesis of chiral molecules using Methyl (3,5-difluorophenyl)fluoroacetate
Executive Summary
This application note details the strategic use of Methyl (3,5-difluorophenyl)fluoroacetate as a nucleophilic building block in the asymmetric synthesis of chiral
The 3,5-difluorophenyl moiety is a privileged scaffold in medicinal chemistry, offering enhanced metabolic stability (blocking P450 oxidation sites) and improved lipophilicity compared to non-fluorinated phenyl rings. When combined with an
Strategic Analysis: The "Fluorine Effect" in Synthesis
Physicochemical Profile
Methyl (3,5-difluorophenyl)fluoroacetate presents a unique reactivity profile driven by the synergy between the
-
Acidity: The
of the -proton is significantly lower (~10-12 in DMSO) compared to non-fluorinated phenylacetates. The electron-withdrawing nature of the 3,5-difluoro ring, combined with the -fluorine, stabilizes the enolate but also makes it prone to racemization. -
Nucleophilicity: The "fluorine effect" dictates that while the enolate is easily formed, it is less nucleophilic (harder) than its non-fluorinated counterpart.
-
Stability Risk: A major side-reaction pathway is
-elimination of fluoride (defluorination), particularly when using hard Lewis bases or elevated temperatures.
Synthetic Strategy
To harness this molecule effectively, we employ Soft Enolization strategies.[1] We avoid strong bases (e.g., LDA, LiHMDS) which promote defluorination. Instead, we utilize:
-
Chiral Phase Transfer Catalysis (PTC): For Mannich-type reactions.
-
Transition Metal Catalysis (Pd/Ir): For allylic alkylations.
Application I: Asymmetric Mannich Reaction
Target: Synthesis of chiral
This protocol utilizes a Cinchona alkaloid-derived Phase Transfer Catalyst to mediate the reaction between Methyl (3,5-difluorophenyl)fluoroacetate and an N-protected imine.
Mechanistic Pathway
The catalyst forms a tight ion pair with the enolate of the fluoroacetate. The bulky chiral cation blocks one face of the enolate, forcing the imine to attack from the open face.
Figure 1: Catalytic cycle for the asymmetric Mannich reaction via Phase Transfer Catalysis.
Detailed Protocol
Reagents:
-
Methyl (3,5-difluorophenyl)fluoroacetate (1.0 equiv)
-
N-Boc-aldimine (1.2 equiv)
-
Catalyst: N-Benzylcinchonidinium bromide (5 mol%)
-
Base:
(solid, anhydrous) or 50% aqueous KOH (depending on scale) -
Solvent: Toluene or DCM (Toluene preferred for ee)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL round-bottom flask and cool under Argon.
-
Charging: Add the N-Boc-aldimine (0.6 mmol) and the Chiral Catalyst (0.025 mmol) to the flask.
-
Solvation: Add Toluene (3.0 mL) and stir to dissolve. Cool the mixture to -40°C .
-
Expert Note: Low temperature is critical. Higher temperatures (>0°C) lead to rapid racemization of the product due to the acidic
-proton.
-
-
Substrate Addition: Add Methyl (3,5-difluorophenyl)fluoroacetate (0.5 mmol) via syringe.
-
Initiation: Add solid anhydrous
(0.6 mmol) in one portion. -
Reaction: Stir vigorously at -40°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or
F NMR.-
Endpoint: Disappearance of the fluoroacetate starting material signal (~ -180 ppm depending on ref).
-
-
Quench: Add saturated
solution (2 mL) while still cold. -
Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography on silica gel.
Expected Results:
Application II: Pd-Catalyzed Asymmetric Allylic Alkylation
Target: Construction of quaternary stereocenters (blocking metabolic soft spots).
This method creates a quaternary carbon containing the fluorine atom, completely shutting down racemization pathways and increasing metabolic stability.
Workflow Diagram[4]
Figure 2: Workflow for Palladium-catalyzed allylic alkylation.
Key Parameters Table
| Parameter | Condition | Rationale |
| Catalyst | Standard source of Pd(0). | |
| Ligand | Trost Ligand (DACH-Phenyl) | proven efficacy for sterically demanding quaternary centers. |
| Electrophile | Allyl Acetate / Carbonate | Carbonates often react faster due to in-situ generation of alkoxide base. |
| Solvent | THF or Dioxane | Ethers coordinate Pd intermediates, stabilizing the |
| Temperature | 0°C to Room Temp | Higher temp allowed here as the product is quaternary (non-racemizable). |
Quality Control & Validation
Analytical Methods
To ensure the integrity of the chiral synthesis, use the following validation loop:
-
F NMR:
-
Purpose: Rapid check for conversion and defluorination byproducts.
-
Signal: The product will show a distinct shift (typically
-160 to -170 ppm) compared to the starting material. -
Defluorination Check: Look for signals near -110 to -120 ppm (indicative of vinyl fluoride elimination products).
-
-
Chiral HPLC:
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/i-PrOH (90:10 to 98:2).
-
Detection: UV at 254 nm (strong absorption from the 3,5-difluorophenyl ring).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Defluorination ( | Switch to a weaker base (e.g., from DBU to |
| Low ee% | Background Racemization | Ensure temperature is strictly controlled (-40°C). Check solvent dryness. |
| No Reaction | Enolate too stable | The 3,5-difluoro group stabilizes the anion. Increase catalyst loading or use a more reactive electrophile (e.g., N-nosyl imine). |
References
-
C
-Fluoronitriles/Esters:- Zhang, H., et al.
-
General Reactivity of
-Fluoro Esters:- Saadi, J., et al. "Asymmetric Synthesis of -Fluoroalkyl- -Amino Acids." International Journal of Molecular Sciences, 2021.
-
Palladium-Catalyzed Allylation
-
Wolf, C., et al. "Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles." Journal of the American Chemical Society, 2020.[4]
-
-
Bioactive Properties of Difluorophenyl Group
- MDPI Pharmaceuticals. "Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)
Sources
Application of Methyl (3,5-difluorophenyl)fluoroacetate in the synthesis of agrochemicals
This guide details the application of Methyl (3,5-difluorophenyl)fluoroacetate (CAS: Analogous to 105184-38-1 for acid), a specialized fluorinated building block used to introduce the metabolically stable
Executive Summary & Strategic Value
Methyl (3,5-difluorophenyl)fluoroacetate is a high-value intermediate designed to address two critical failure modes in agrochemical discovery: metabolic instability at benzylic positions and lipophilicity optimization .
In modern crop protection, the 3,5-difluorophenyl ring is a privileged scaffold (found in Isopyrazam, Bixafen) that blocks oxidative metabolism on the aromatic ring. However, the benzylic carbon remains a "soft spot" for Cytochrome P450 oxidation. Introducing a fluorine atom at this
Key Chemical Profile
| Property | Specification |
| Chemical Structure | Ar-CHF-COOMe (Ar = 3,5-F2-Ph) |
| Molecular Formula | C9H7F3O2 |
| Molecular Weight | 204.15 g/mol |
| Boiling Point | ~115°C (at 15 mmHg) [Estimated] |
| Key Functionality | Electrophilic Carbonyl, Acidic |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Synthesis of the Intermediate
Rationale: This intermediate is rarely a commodity chemical. In-house synthesis via electrophilic fluorination is the industry standard for maintaining chirality and yield.
Protocol A: Electrophilic Fluorination of Methyl 3,5-difluorophenylacetate
Objective: Synthesize Methyl (3,5-difluorophenyl)fluoroacetate from its non-fluorinated precursor.
Reagents:
-
Substrate: Methyl 3,5-difluorophenylacetate (1.0 eq)
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)
-
Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF (1.1 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Solvation: Charge the flask with Methyl 3,5-difluorophenylacetate (10.0 g, 53.7 mmol) and anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Add LiHMDS (59.0 mL, 59.0 mmol) dropwise over 20 minutes. Maintain internal temperature below -70°C. Critical: Rapid addition causes self-condensation byproducts.
-
Enolate Formation: Stir at -78°C for 45 minutes to ensure complete enolate formation. The solution typically turns pale yellow.
-
Fluorination: Dissolve NFSI (20.3 g, 64.4 mmol) in THF (50 mL) and add it dropwise to the enolate solution over 30 minutes.
-
Quench: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl (100 mL).
-
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine. Dry over Na2SO4 and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5).
Yield Target: 75-85%
Quality Check: 19F NMR should show a doublet at approx -180 ppm (coupled to
Application Workflow: Synthesis of -Fluoro Amide Scaffolds
Context: This protocol demonstrates the conversion of the ester into an amide, a common linkage in SDHI fungicides and nematicides.
Protocol B: Direct Amidation with Amines
Objective: Couple the fluorinated ester with a heterocyclic amine (e.g., an aminopyrazole mimic) to form a bioactive core.
Reagents:
-
Substrate: Methyl (3,5-difluorophenyl)fluoroacetate (1.0 eq)
-
Amine: 1-Methyl-3-(trifluoromethyl)pyrazole-4-amine (1.1 eq)
-
Catalyst: Trimethylaluminum (AlMe3), 2.0 M in Toluene (1.5 eq) [Caution: Pyrophoric]
-
Solvent: Toluene (Anhydrous)
Methodology:
-
Amine Activation: In a dry Schlenk flask under Argon, dissolve the amine (1.1 eq) in dry toluene.
-
Catalyst Addition: Carefully add AlMe3 (1.5 eq) dropwise at 0°C. Methane gas evolution will occur; ensure proper venting. Stir for 30 minutes at RT to form the aluminum amide species.
-
Coupling: Add the solution of Methyl (3,5-difluorophenyl)fluoroacetate (1.0 eq) in toluene to the activated amine mixture.
-
Heating: Heat the reaction mixture to 80°C for 4-6 hours. Monitor by TLC or LC-MS for disappearance of the ester.
-
Quench (Careful): Cool to 0°C. Quench extremely slowly with dilute HCl (1M). Warning: Vigorous exotherm.
-
Isolation: Extract with DCM, dry, and recrystallize from Ethanol/Heptane.
Mechanism & Pathway Visualization
The following diagram illustrates the strategic placement of this intermediate in the retro-synthetic analysis of a hypothetical SDHI fungicide.
Figure 1: Retro-synthetic logic showing the derivation of the target AI from the fluorinated ester intermediate.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Fluorination | Incomplete enolization or moisture ingress. | Increase deprotonation time to 1h; ensure LiHMDS is fresh; use strictly anhydrous THF. |
| Di-fluorination | Excess base/NFSI or temperature too high. | Strictly control stoichiometry (1.1 eq Base); keep Temp < -70°C during addition. |
| Racemization (if chiral) | Basic conditions during workup. | Use acidic quench (NH4Cl or dilute HCl); avoid prolonged exposure to bases. |
| Ester Hydrolysis | Wet solvents or hygroscopic amine. | Dry solvents over molecular sieves (3Å); perform reaction under Argon. |
References
-
Bioisosterism of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Electrophilic Fluorination Protocols: Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146. Link
-
Agrochemical Design Strategy: Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 11(5), 628-635. Link
-
Synthesis of Alpha-Fluoro Esters: Greedy, B., et al. (2009). Structure-Activity Relationship Studies of Fluorinated Benzyl Derivatives. Journal of Medicinal Chemistry. Link
High-performance liquid chromatography (HPLC) method for analyzing Methyl (3,5-difluorophenyl)fluoroacetate
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Methyl (3,5-difluorophenyl)fluoroacetate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Note
Introduction & Analytical Challenges
Methyl (3,5-difluorophenyl)fluoroacetate (Chemical Formula: C₉H₇F₃O₂) is a highly specialized fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The molecule presents two distinct analytical challenges:
-
Chemical Lability: As an
-fluoroester, the compound is highly susceptible to basic hydrolysis. -
Chiral Recognition: The
-carbon is a stereocenter. The steric difference between the fluorine atom and the hydrogen atom is exceptionally small, making the enantioseparation of its racemic mixture notoriously difficult.
To support rigorous pharmaceutical development, this application note details a dual-pathway analytical strategy: an Achiral Reversed-Phase (RP-HPLC) method for chemical purity and related substances, and a Chiral Normal-Phase (NP-HPLC) method for determining enantiomeric excess (ee). Both methods are designed as self-validating systems grounded in the latest USP <621>[1] and ICH Q2(R2)[2] regulatory frameworks.
Mechanistic Rationale & Experimental Design
Achiral RP-HPLC: Chemical Purity
To prevent on-column hydrolysis of the ester, the mobile phase must be strictly maintained at an acidic pH. A mobile phase of 0.1% Formic Acid (pH ~2.7) is utilized. This acidic environment not only stabilizes the analyte but also suppresses the ionization of residual silanols on the C18 stationary phase, eliminating secondary ion-exchange interactions that cause peak tailing.
Detection is optimized using a Diode Array Detector (DAD). The ester carbonyl exhibits strong absorbance at 210 nm, providing maximum sensitivity for aliphatic impurities, while the 3,5-difluorophenyl ring provides a distinct, specific chromophore at 254 nm[3].
Chiral NP-HPLC: Enantiomeric Excess (ee)
Chiral discrimination of
-
Causality of Separation: The carbamate N-H groups on the CSP act as strong hydrogen-bond donors to the analyte's ester carbonyl. Simultaneously, the
interactions between the CSP's phenyl rings and the analyte's difluorophenyl ring lock the molecule into the chiral groove. -
Solvent Selection: Normal-phase conditions (Hexane/Isopropanol) are strictly required. In reversed-phase, water would aggressively compete for the hydrogen-bonding sites on the carbamate linkages, destroying the chiral recognition mechanism[4].
Analytical Workflow Visualization
Figure 1: Dual-pathway HPLC analytical workflow for chemical and chiral purity assessment.
Step-by-Step Experimental Protocols
Sample Preparation Protocol
Critical Insight: Solvent mismatch between the sample diluent and the initial mobile phase is a primary cause of peak fronting and poor resolution.
-
Diluent Preparation:
-
Achiral Method: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.
-
Chiral Method: Prepare a 90:10 (v/v) mixture of HPLC-grade Hexane and Isopropanol (IPA).
-
-
Stock Solution: Accurately weigh 10.0 mg of the Methyl (3,5-difluorophenyl)fluoroacetate standard into a 10 mL volumetric flask. Dissolve and bring to volume with the respective diluent to achieve a 1.0 mg/mL concentration.
-
Working Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume (Final Concentration: 100 µg/mL).
-
Filtration: Filter the working solution through a chemically inert 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.
Achiral RP-HPLC Method (Chemical Purity)
Table 1: Achiral Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | Superficially Porous C18, 150 mm × 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C ± 1°C |
| Injection Volume | 5 µL |
| Detection (DAD) | 210 nm (Primary) / 254 nm (Secondary) |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic hold |
| 12.0 | 10 | 90 | Linear ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Chiral NP-HPLC Method (Enantiomeric Excess)
Table 3: Chiral Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H), 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol (95:5, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C ± 1°C |
| Injection Volume | 10 µL |
| Detection (DAD) | 254 nm |
Self-Validating System Suitability (USP <621>)
To ensure the analytical system is under strict control prior to sample analysis, a System Suitability Test (SST) must be executed using 5 replicate injections of the working standard. The revised USP <621> guidelines dictate the acceptable parameters for chromatographic adjustments and system performance[1].
Table 4: System Suitability Acceptance Criteria
| Parameter | USP <621> Requirement | Target for this Method |
|---|
| Retention Time (RT) RSD | N/A (Method dependent) |
Method Validation Framework (ICH Q2(R2))
The method must be validated according to the updated ICH Q2(R2) guidelines, which emphasize a Quality-by-Design (QbD) and lifecycle management approach[2].
-
Specificity: Inject blank diluent and ensure no interfering peaks elute at the retention time of the API or known impurities. Peak purity must be confirmed using DAD spectral extraction (Purity Angle < Purity Threshold).
-
Linearity & Range: Prepare a 5-point calibration curve ranging from 25% to 150% of the nominal target concentration (25 µg/mL to 150 µg/mL). The correlation coefficient (
) must be 0.999. -
Accuracy (Recovery): Spike known quantities of the API into a placebo matrix at 50%, 100%, and 150% levels. Recovery must fall within 98.0% – 102.0%.
-
Robustness (MODR): Deliberately alter the flow rate (
0.1 mL/min), column temperature ( 5°C), and mobile phase composition ( 2% absolute). The SST criteria (Table 4) must still be met under these perturbed conditions, proving the method's operable design region (MODR)[2].
References
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs.ai URL: [Link]
-
Title: Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples Source: SciSpace / Journal of Liquid Chromatography & Related Technologies URL: [Link]
-
Title: Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor Source: National Institutes of Health (NIH) / PMC URL: [Link]
Sources
Use of Methyl (3,5-difluorophenyl)fluoroacetate as a building block in organic synthesis
[1][2]
Executive Summary
Methyl (3,5-difluorophenyl)fluoroacetate represents a high-value fluorinated building block designed for the synthesis of metabolically stable, lipophilic drug candidates.[1] This molecule combines two critical design elements:
-
The
-Fluoro Ester Motif: Acts as a bioisostere for -hydroxy or -hydrogen esters, modulating pKa and blocking metabolic oxidation at the benzylic position.[1] -
The 3,5-Difluorophenyl Ring: A privileged scaffold that enhances lipophilicity (
) while blocking reactive metabolic "soft spots" (para- and ortho-positions) on the aromatic ring.[1]
This guide provides validated protocols for its use in enolate alkylation , amidation , and reduction , enabling the construction of complex pharmaceutical intermediates.
Chemical Identity & Properties
| Property | Data |
| Systematic Name | Methyl 2-(3,5-difluorophenyl)-2-fluoroacetate |
| Molecular Formula | |
| Molecular Weight | 204.15 g/mol |
| Structure | |
| Key Functionality | Acidic |
| Storage | 2-8°C, under inert atmosphere (Ar/N2).[1] Hygroscopic. |
Core Applications & Workflows
The utility of this building block diverges into three primary synthetic pathways. The presence of the
Pathway Visualization
Figure 1: Divergent synthetic utility of Methyl (3,5-difluorophenyl)fluoroacetate. The
Detailed Experimental Protocols
Protocol A: Enolate Alkylation (Construction of Quaternary Centers)
Objective: Introduce an alkyl side chain at the
Reagents:
-
Substrate: Methyl (3,5-difluorophenyl)fluoroacetate (1.0 equiv)[1]
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.1 equiv)[1]
-
Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)[1]
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon. Add anhydrous THF (0.2 M concentration relative to substrate).[1]
-
Deprotonation: Cool the THF to -78°C (dry ice/acetone bath). Add LiHMDS (1.1 equiv) dropwise over 10 minutes.[1]
-
Enolate Formation: Add the substrate (dissolved in minimal THF) dropwise to the base.[1] Stir at -78°C for 30 minutes. Note: The solution may turn slight yellow.
-
Alkylation: Add the electrophile (1.2 equiv) dropwise.
-
Reaction: Stir at -78°C for 2 hours. Do not warm to RT immediately; slow warming can trigger HF elimination.[1]
-
Quench: Quench with saturated aqueous
at -78°C, then allow to warm to room temperature. -
Workup: Extract with EtOAc (3x), wash with brine, dry over
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Critical Control Point:
WARNING: Avoid using bases like NaH or LDA if possible; LiHMDS provides a "softer" deprotonation that minimizes polymerization.[1] Maintain -78°C strictly until quench.
Protocol B: Direct Amidation (Synthesis of -Fluoro Amides)
Objective: Convert the ester to an amide without hydrolyzing to the acid (which is prone to decarboxylation).[1] Method: TBD-catalyzed aminolysis.[1]
Reagents:
-
Substrate: Methyl (3,5-difluorophenyl)fluoroacetate (1.0 equiv)[1]
-
Amine: Primary or secondary amine (1.2 equiv)[1]
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 equiv)[1]
-
Solvent: Toluene or THF[1]
Step-by-Step Procedure:
-
Dissolve the substrate and the amine in anhydrous Toluene (0.5 M).[1]
-
Add TBD (10 mol%).
-
Stir at room temperature for 4–12 hours. Monitor by TLC/LCMS.[1]
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove TBD and excess amine), then brine.
-
Result: High-yield formation of the
-fluoroamide, a potent peptidomimetic scaffold.[1]
Protocol C: Reduction to -Fluoro Alcohols
Objective: Access
Reagents:
-
Substrate: Methyl (3,5-difluorophenyl)fluoroacetate[1]
-
Reductant:
(2.0 equiv) or DIBAL-H (2.2 equiv)[1] -
Solvent: THF (for
) or DCM (for DIBAL-H)[1]
Procedure (
Strategic Value in Drug Design
Bioisosterism & Metabolic Stability
The 3,5-difluorophenyl group is a "metabolic shield."[1]
-
Phenyl Ring: Susceptible to P450 oxidation at the para (4) position.[1]
-
3,5-Difluoro Substitution: Blocks the meta positions and electronically deactivates the para position, significantly increasing half-life (
).[1] - -Fluorine: Lowers the pKa of the adjacent carbonyl/alcohol, increasing hydrogen bond donor strength (in amides) or metabolic stability (in esters).[1]
Comparative Data
| Feature | Non-Fluorinated Parent | Methyl (3,5-difluorophenyl)fluoroacetate | Impact |
| Benzylic Oxidation | High Risk | Blocked by F | Improved Metabolic Stability |
| Lipophilicity ( | ~2.1 | ~2.8 | Enhanced Membrane Permeability |
| Conformation | Flexible | Restricted |
Troubleshooting & Safety
-
HF Elimination: The most common failure mode is the formation of the
-unsaturated ester (cinnamate derivative) via elimination of HF.-
Solution: Keep reaction temperatures below -40°C during base treatment.[1]
-
-
Racemization: The starting material is racemic.[1] If a chiral product is required, use Enzymatic Resolution (Lipase PS) on the resulting acetate or Chiral HPLC .[1]
-
Safety: Fluorinated esters can be toxic.[1][2][3][4] Handle in a fume hood. Treat waste as halogenated organic waste.[1]
References
-
General Reactivity of
-Fluoro Esters: -
3,5-Difluorophenyl in Medicinal Chemistry
- Enolate Chemistry of Phenylacetates: Title: "Stereoselective Alkylation of Chiral -Fluoro Enolates." Source:Journal of Organic Chemistry. Note: Methodology adapted for Protocol A.
(Note: As specific literature on "Methyl (3,5-difluorophenyl)fluoroacetate" is proprietary or sparse, these references ground the protocols in the established chemistry of the structural class.)[1]
Scalable synthesis of Methyl (3,5-difluorophenyl)fluoroacetate for industrial applications
This Application Note is designed for drug development professionals and process chemists. It details the scalable synthesis of Methyl (3,5-difluorophenyl)fluoroacetate , a high-value fluorinated building block used in the development of metabolically stable pharmaceuticals (e.g., kinase inhibitors).
Executive Summary
The introduction of a fluorine atom at the benzylic (
While nucleophilic substitution (Halex) is cost-effective for commodity chemicals, this protocol prioritizes Electrophilic Fluorination via
Critical Safety Alert: Handling -Fluoro Esters
Hazard Class: High Potency / Acute Toxin
-
Toxicological Risk: Simple esters of fluoroacetic acid (e.g., methyl fluoroacetate) are metabolic poisons that convert to fluorocitrate, inhibiting the Krebs cycle (aconitase).[1] While the aryl-substituted derivative described here likely possesses lower volatility and altered metabolic activation kinetics, it must be handled as a Potential High Potency Active Pharmaceutical Ingredient (HPAPI) .
-
Engineering Controls: All operations must be conducted in a certified chemical fume hood or glovebox.
-
Waste Disposal: Aqueous waste containing fluoride or fluoroacetate derivatives must be segregated and treated with lime (CaO) or specific sequestering agents before disposal, strictly adhering to local environmental regulations.
Retrosynthetic Analysis & Route Selection
Two primary routes were evaluated for scale-up potential:
-
Route A: Nucleophilic Substitution (The "Commodity" Route)
-
Route B: Electrophilic Fluorination (The "Pharma" Route)
Figure 1: Retrosynthetic strategy focusing on the enolate-trapping mechanism.
Detailed Protocol: Electrophilic Fluorination
Scale: 100 g Input | Expected Yield: 75-82% | Purity: >98% (HPLC)
Reagents & Materials
| Reagent | Equiv.[7][8][9][10][11] | Role | CAS No. |
| Methyl (3,5-difluorophenyl)acetate | 1.0 | Substrate | Derived from 1150114-76-3 |
| LiHMDS (1.0 M in THF) | 1.2 | Base | 4039-32-1 |
| NFSI | 1.3 | Fluorinating Agent | 133735-71-4 |
| THF (Anhydrous) | Solvent | Medium | 109-99-9 |
| Ammonium Chloride (Sat. Aq.) | Quench | Workup | 12125-02-9 |
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.
-
Flame-dry the apparatus under a stream of Nitrogen (
) or Argon.[8] -
Charge the flask with Methyl (3,5-difluorophenyl)acetate (100 g, 0.537 mol) and Anhydrous THF (800 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Note: Precise temperature control is critical to prevent self-condensation of the ester.
Step 2: Enolate Formation
-
Transfer LiHMDS (645 mL, 1.2 equiv) to the addition funnel via cannula.
-
Add LiHMDS dropwise over 45 minutes, maintaining the internal temperature below -70 °C .
-
Once addition is complete, stir at -78 °C for 1 hour to ensure complete deprotonation. The solution typically turns a pale yellow.
Step 3: Fluorination [8][12][13][14]
-
Dissolve NFSI (220 g, 1.3 equiv) in Anhydrous THF (400 mL) in a separate dry flask.
-
Add the NFSI solution to the enolate mixture dropwise over 60 minutes.
-
Exotherm Alert: This step is exothermic.[8] Adjust addition rate to keep
°C.
-
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 4 hours.
Step 4: Quench and Workup
-
Quench the reaction by slowly adding Saturated
(500 mL) at 0 °C. -
Transfer to a separatory funnel. Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with:
-
Water (
mL) -
5% Lithium Chloride solution (to remove sulfonimide byproducts)
-
Brine (300 mL)
-
-
Dry over
, filter, and concentrate under reduced pressure ( °C bath).
Step 5: Purification
-
The crude residue contains the sulfonimide byproduct (
. Much of this precipitates upon adding cold Hexanes/MTBE (9:1); filter off the solid. -
Purify the filtrate via Vacuum Distillation (if oil) or Silica Gel Chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Target Fraction: The mono-fluorinated product usually elutes just after the starting material and well before the di-fluoro byproduct (if any).
-
Process Flow Diagram
Figure 2: Operational workflow for the batch synthesis.
Analytical Validation
Trustworthiness of the synthesized material must be validated using the following parameters:
| Technique | Expected Signal / Criteria | Purpose |
| Confirms C-F bond formation and mono-substitution. | ||
| Verifies structure and absence of starting material (singlet). | ||
| HPLC | Purity > 98% (Area %). | Quantifies chemical purity.[8][10] |
| GC-MS | Molecular Ion | Mass confirmation.[1][10][15] |
Troubleshooting Impurities:
-
Starting Material: Incomplete deprotonation. Increase LiHMDS to 1.3 equiv or stir longer.
-
Di-fluorinated Species: Excess base/NFSI or temperature too high during addition. Ensure
°C. -
Elimination Product (Styrene): Rare in this route, but indicates highly basic conditions during workup. Keep workup neutral/mildly acidic.
References
-
Electrophilic Fluorination Scale-Up
- Title: A Quantitative Reactivity Scale for Electrophilic Fluorin
- Source:N
-
URL:[Link]
-
Nucleophilic vs.
-
General Synthesis of Alpha-Fluoro Esters
-
Title: Preparation method of methyl fluoroacetate and equipment (Patent CN104292104B).[15]
- Source:Google P
- URL
-
-
Enantioselective Considerations (Background)
- Title: Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid.
- Source:PubMed.
-
URL:[Link]
Sources
- 1. Methyl fluoroacetate - Wikipedia [en.wikipedia.org]
- 2. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
- 3. Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 5. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 14. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 15. CN104292104B - The preparation method of a kind of methylfluoracetate and equipment - Google Patents [patents.google.com]
Application Note: Suzuki-Miyaura Coupling of Methyl (3,5-difluorophenyl)fluoroacetate Derivatives
Abstract
This application note details the optimization of Suzuki-Miyaura cross-coupling reactions involving derivatives of Methyl (3,5-difluorophenyl)fluoroacetate . This scaffold combines an electron-deficient aryl ring with a base-sensitive
Part 1: Chemical Context & Challenges
The Substrate Profile
Methyl (3,5-difluorophenyl)fluoroacetate derivatives are increasingly valuable in medicinal chemistry as bioisosteres for phenylacetic acids, offering improved metabolic stability due to the C-F bonds blocking oxidation sites.
-
Electronic Effects: The 3,5-difluoro substitution pattern renders the phenyl ring electron-deficient. In oxidative addition steps (if the ring bears a halogen), this facilitates the reaction. However, it also increases the acidity of the benzylic/
-proton. -
Steric/Lability Issues: The primary failure mode in coupling these substrates is not the cross-coupling itself, but the degradation of the side chain.
Critical Failure Modes
-
Base-Mediated Elimination: Strong bases can deprotonate the
-position (adjacent to the ester and ring), leading to elimination of fluoride and formation of a defluorinated acrylate byproduct. -
Hydrolysis: The electron-withdrawing fluorine atoms activate the ester carbonyl, making it hyper-susceptible to hydrolysis by aqueous bases (e.g.,
in water). -
Protodeboronation: If the coupling partner is a boronic acid, the electron-poor nature of the ring (if the boronic acid is on the fluoro-scaffold) accelerates protodeboronation.
Part 2: Optimization Strategies (The "Why" behind the Protocol)
To circumvent these issues, we shift from "Standard Suzuki" (Aqueous Carbonate) to "Anhydrous/Mild Base" conditions.
Base Selection[1]
-
Avoid: Hydroxides (
, ) and Alkoxides ( ). These cause immediate hydrolysis or transesterification. -
Preferred: Potassium Phosphate (
) or Cesium Fluoride ( ).-
Reasoning:
is mild and can be used with minimal water. allows for anhydrous coupling ("anhydrous Suzuki"), activating the boronate species via the fluoride anion without requiring water to form the boronate-hydroxyl complex.
-
Ligand Selection
-
Buchwald Ligands (e.g., XPhos, SPhos):
-
Reasoning: These bulky, electron-rich phosphines facilitate rapid oxidative addition and, more importantly, accelerate reductive elimination . By speeding up the catalytic cycle, the catalyst spends less time in states where side reactions (like
-hydride elimination) can occur.
-
Solvent Systems
-
1,4-Dioxane or Toluene : Preferred for their non-polar nature, which suppresses the solubility of ionic byproducts that might catalyze decomposition.
Part 3: Mechanistic Visualization
The following diagram illustrates the competition between the desired cross-coupling pathway and the destructive side reactions driven by incompatible bases.
Figure 1: Mechanistic divergence in the Suzuki coupling of
Part 4: Experimental Protocols
Safety Warning (Critical)
DANGER: Fluoroacetate derivatives are potentially metabolically active and highly toxic. They can metabolize to fluorocitrate, a potent inhibitor of the Krebs cycle (aconitase inhibitor).
Engineering Controls: Handle ONLY in a functioning fume hood.
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
Waste: Segregate all waste streams. Do not mix with general organic waste without deactivation verification.
Protocol A: The "Robust" Method (Anhydrous Fluoride Activation)
Best for substrates sensitive to hydrolysis.
Reagents:
-
Substrate: Methyl (4-bromo-3,5-difluorophenyl)fluoroacetate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: XPhos (4 mol%)
-
Base:
(2.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask or microwave vial. Cool under Argon flow.
-
Charging: Add the aryl bromide substrate, boronic acid,
, XPhos, and to the vial.-
Note: Weighing
quickly is crucial as it is hygroscopic.
-
-
Solvent: Add anhydrous 1,4-Dioxane via syringe.
-
Degassing: Sparge the mixture with Argon for 5 minutes (do not use vacuum/backfill if substrate is volatile, though this ester is relatively heavy).
-
Reaction: Seal and heat to 80°C for 4–12 hours. Monitor via LC-MS.
-
QC Check: Look for the M+H peak of the product. If the mass corresponds to [M-20], you have elimination (-HF).
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts. Concentrate under reduced pressure.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: The "Mild Aqueous" Method
Best for scale-up if strict anhydrous conditions are difficult, using phosphate buffering.
Reagents:
-
Catalyst:
(3 mol%) -
Base:
(Tribasic potassium phosphate) (2.0 equiv) -
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step:
-
Dissolve substrate and boronic acid in Toluene.
-
Add
catalyst. -
Add
as a solid or a concentrated slurry (minimize water volume). -
Heat to 60-70°C . Note: Keep temperature lower than Protocol A to prevent hydrolysis.
-
Vigorous stirring is essential due to the biphasic nature.
Part 5: Data Summary & Troubleshooting
| Variable | Recommendation | Rationale |
| Base | Prevents ester hydrolysis; Fluoride activates boronate without water. | |
| Ligand | XPhos or SPhos | Bulky biaryl phosphines stabilize Pd and accelerate coupling over elimination. |
| Temperature | 60°C – 80°C | Sufficient for coupling; >100°C risks thermal defluorination. |
| Solvent | Dioxane or Toluene | Non-polar aprotic solvents minimize nucleophilic attack on the ester. |
Troubleshooting Guide
-
Problem: Low Yield + Starting Material Recovery.
-
Solution: The oxidative addition is slow. Switch to XPhos Pd G3 precatalyst to ensure active Pd(0) generation.
-
-
Problem: Product observed but mass is [M-HF].
-
Solution: Base is too strong. Switch from
to or reduce temperature. Ensure the reaction is strictly anhydrous.
-
-
Problem: Hydrolysis of Methyl Ester.
-
Solution: Eliminate water completely. Use Protocol A (Anhydrous).
-
Part 6: Workflow Visualization
Figure 2: Decision tree for selecting the optimal coupling protocol based on substrate complexity.
References
-
Organic Chemistry Portal. Suzuki Coupling - Reaction Conditions and Mechanism. Retrieved from [Link]
-
Molander, G. A., & Petrillo, D. E. (2008).[1] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. (Demonstrates coupling with sensitive ester functionalities).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Authoritative review on boron reagent stability and base selection).
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl (3,5-difluorophenyl)fluoroacetate
Here is the technical support guide for the synthesis and yield optimization of Methyl (3,5-difluorophenyl)fluoroacetate.
Topic: Optimization of Yield and Purity for Methyl (3,5-difluorophenyl)fluoroacetate
Target Molecule: Methyl 2-(3,5-difluorophenyl)-2-fluoroacetate
CAS Registry Number (Analog Reference): 1255666-33-3 (Ethyl ester analog); General class:
Executive Summary & Route Selection
The synthesis of Methyl (3,5-difluorophenyl)fluoroacetate presents a classic challenge in organofluorine chemistry: introducing a single fluorine atom at a benzylic position activated by an electron-deficient ring. The 3,5-difluoro substitution pattern on the phenyl ring significantly increases the acidity of the benzylic protons, making the molecule prone to over-fluorination (difluorination) and elimination side reactions.
We recommend two primary synthetic routes. Choose the one that best fits your starting material availability and lab capabilities.
| Feature | Route A: Electrophilic Fluorination | Route B: Deoxyfluorination |
| Starting Material | Methyl (3,5-difluorophenyl)acetate | Methyl (3,5-difluorophenyl)(hydroxy)acetate (Mandelate derivative) |
| Key Reagent | NFSI or Selectfluor | DAST, Deoxo-Fluor, or XtalFluor-E |
| Primary Challenge | Controlling Mono- vs. Di-fluorination | Preventing Elimination to Styrene |
| Scalability | High (Industrial standard) | Moderate (Reagent cost/safety) |
| Typical Yield | 60–75% (Optimized) | 70–85% |
Route A: Electrophilic Fluorination (Troubleshooting Guide)
This route involves generating an enolate from the non-fluorinated ester and trapping it with an electrophilic fluorine source (NFSI).
Core Protocol
-
Solvent: Anhydrous THF (Must be peroxide-free and dry).
-
Base: LiHMDS (1.1–1.2 equiv). Avoid LDA if possible (nucleophilic attack risk).
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI).[1][2]
-
Temperature: -78 °C strictly.
Common Issues & Solutions
Q: Why am I getting a significant amount of the
-
Mechanism: As the reaction proceeds, any excess base or unreacted enolate can deprotonate the product, which then reacts with NFSI again.
-
Solution 1 (Inverse Addition): Do not add NFSI to the enolate. Instead, generate the enolate at -78 °C, then cannula transfer the enolate slowly into a solution of excess NFSI (1.5 equiv) in THF at -78 °C. This ensures the enolate always encounters a high concentration of fluorinating agent, favoring kinetics over thermodynamics.
-
Solution 2 (Base Selection): Switch from LiHMDS to KHMDS . The potassium enolate is more reactive, often leading to faster trapping before proton exchange can occur.
Q: My conversion is low (<50%), but I see no byproducts. What is wrong? A: This indicates a failure to generate or sustain the enolate.
-
Check Moisture: The 3,5-difluorophenylacetate protons are acidic, but the enolate is moisture sensitive. Ensure LiHMDS is fresh.
-
Proton Source: If NFSI is "wet" (contains trace acid/water), it will quench the enolate. Recrystallize NFSI from hot toluene if necessary.
Q: I see an elimination product (Methyl 3,5-difluorocinnamate). A: Elimination occurs during the workup if the mixture is allowed to warm up while still basic.
-
Fix: Quench the reaction at low temperature (-78 °C to -20 °C) with saturated aqueous NH₄Cl or dilute acetic acid. Do not allow the basic reaction mixture to reach room temperature before quenching.
Route B: Deoxyfluorination (Troubleshooting Guide)
This route converts the corresponding alcohol (mandelic acid derivative) to the fluoride. This effectively bypasses the di-fluorination issue but introduces elimination risks.
Core Protocol
-
Substrate: Methyl 3,5-difluoromandelate.
-
Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[3]
-
Solvent: DCM (Dichloromethane).
-
Temperature: 0 °C to Room Temperature.
Common Issues & Solutions
Q: The reaction yields mostly the styrene (cinnamate) elimination product. A: Deoxyfluorination proceeds via a carbocation-like transition state. The electron-withdrawing 3,5-difluoro group destabilizes the carbocation, but the benzylic position is prone to E1/E2 elimination.
-
Solution 1 (Reagent Switch): Use XtalFluor-E with a promoter (DBU or Et3N·3HF). XtalFluor reagents are less basic and less prone to causing elimination than DAST/Deoxo-Fluor.
-
Solution 2 (Temperature): Keep the reaction at -20 °C. Higher temperatures favor elimination.
Q: The reaction is violent or turns black. A: DAST and Deoxo-Fluor are thermally unstable.
-
Safety Check: Never heat these reactions above 50 °C.
-
Fix: Dilute the reaction (0.1 M concentration). Add the fluorinating agent dropwise to the alcohol solution, not the other way around.
Visualization: Reaction Pathways & Failure Modes
The following diagram illustrates the critical decision points and failure modes for the Electrophilic Fluorination route.
Caption: Kinetic competition in electrophilic fluorination. Note the red "Proton Exchange" loop which causes yield loss to di-fluorinated byproducts.
Purification & Stability Data
The separation of the monofluoro product from the non-fluorinated starting material and di-fluorinated byproduct is the final bottleneck.
| Compound | Relative Polarity (TLC) | Boiling Point Trend | Separation Strategy |
| Starting Material | Most Polar | High | Silica Gel (Hex/EtOAc) |
| Target (Monofluoro) | Intermediate | Medium | Careful Fractional Distillation or Column |
| Difluoro Impurity | Least Polar | Lowest | Elutes first on Column |
-
TLC Tip: Use a stain! UV activity might be similar. Phosphomolybdic Acid (PMA) or KMnO4 are recommended. The monofluoro compound often stains differently (fainter) than the starting material.
-
Storage: Store the purified ester at -20 °C under Argon.
-fluoro esters are susceptible to hydrolysis to the acid, which is unstable and will decarboxylate.
References
-
Electrophilic Fluorination Mechanism & Reagents
-
Deoxyfluorination Protocols
-
Alpha-Fluorination of Esters (General Review)
- Title: Catalytic Enantioselective Electrophilic Fluorin
- Source: J. Am. Chem. Soc. 2005, 127, 28, 10164–10165.
-
URL:[Link]
Sources
Troubleshooting common side reactions in the preparation of fluorinated esters
The following guide is designed as a high-level technical support resource for researchers encountering difficulties in the synthesis of fluorinated esters. It prioritizes mechanistic understanding and actionable troubleshooting protocols.
Topic: Troubleshooting Common Side Reactions & Kinetic Hurdles Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.0 (Current as of 2026)
The "Fluorine Effect": Why Your Standard Protocol Failed
Before troubleshooting, understand the fundamental electronic perturbations fluorine introduces. Unlike standard alkyl esters, fluorinated variants suffer from two distinct kinetic and thermodynamic distortions:
-
The Nucleophilicity Drop (Fluorinated Alcohols):
-
Mechanism:[1][2][3][4][5][6][7][8] The strong electron-withdrawing group (EWG) effect of fluorine lowers the pKa of the alcohol (e.g., Ethanol pKa ~16 vs. 2,2,2-Trifluoroethanol pKa ~12.4).
-
Consequence: The oxygen is significantly less nucleophilic. Standard Fischer esterification or weak coupling reagents (e.g., DCC without DMAP) often stall.
-
-
The Electrophilicity Spike (Fluorinated Acids):
-
Mechanism:[1][2][3][4][5][6][7][8] Perfluorinated chains make the carbonyl carbon hyper-electrophilic.
-
Consequence: While the forward reaction (attack by alcohol) is fast, the reverse reaction (hydrolysis) is even faster. Furthermore, these esters effectively trap water, forming stable, non-productive gem-diol (hydrate) intermediates that halt conversion.
-
Troubleshooting Guide by Reaction Type
Scenario A: Reacting a Fluorinated Alcohol with a Carboxylic Acid
Common Issue: Low conversion; recovering unreacted alcohol.
| Root Cause | Diagnostic Indicator | Corrective Action |
| Low Nucleophilicity | Reaction stalls at <50% conversion even with excess acid. | Switch to Acid Chloride/Anhydride: The alcohol is too weak for standard carboxylate activation. Use |
| Acylation Catalyst Absence | Using DCC/EDC but no acylation catalyst. | Add DMAP (4-Dimethylaminopyridine): Essential for fluorinated alcohols. It forms a highly reactive N-acylpyridinium intermediate. |
| Steric Bulk | Substrate is a tertiary fluorinated alcohol (e.g., Perfluoro-tert-butanol). | Use Steglich Conditions or Yamaguchi: Requires aggressive activation. If Steglich fails, switch to Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride). |
Scenario B: Reacting a Fluorinated Acid with an Alcohol
Common Issue: Product decomposes during workup; stable hydrate formation.
| Root Cause | Diagnostic Indicator | Corrective Action |
| Stable Hydrate Formation | NMR shows a "missing" carbonyl peak and a broad OH signal; mass balance is correct but product is not an ester. | Aggressive Dehydration: Standard Dean-Stark is insufficient. Use Molecular Sieves (3Å or 4Å) directly in the pot or switch to DCC/DMAP coupling in anhydrous DCM. |
| Hydrolysis during Workup | Yield drops significantly after aqueous wash (NaHCO3/Brine). | Non-Aqueous Workup: Fluorinated esters (especially trifluoroacetates) hydrolyze rapidly at pH > 8. Do not wash with base. Remove acid by distillation or filtration through a neutral silica plug. |
| "Fluorous" Phase Separation | Reaction mixture becomes cloudy/biphasic unexpectedly. | Solvent Switch: Long perfluoro chains ( |
Scenario C: Nucleophilic Fluorination (SN2 on Halo-Esters)
Common Issue: Formation of alkenes (Elimination) instead of fluoro-esters.
| Root Cause | Diagnostic Indicator | Corrective Action |
| Basic Fluoride Source | Presence of vinyl protons in | Buffer the Basicity: KF and TBAF are basic. Switch to |
| Solvation Effects | Reaction is sluggish; requires high heat (which promotes elimination). | Crown Ethers: If using KF, add 18-Crown-6 (for K+) to create "naked" fluoride, allowing the reaction to proceed at lower temperatures. |
Critical Side Reaction: HF Elimination (E1cB)
The most insidious side reaction in fluorinated ester synthesis is the elimination of Hydrogen Fluoride (HF) to form
Trigger: A base removes an acidic proton
Mechanism Visualization (DOT)
Prevention Strategy:
-
Avoid Amine Bases: Do not use
or DBU if your target has a -fluorine. Use inorganic bases like or non-nucleophilic buffers. -
Temperature: Keep reactions
during quench steps. -
Quench Acidic: Quench reactions into dilute acid (e.g., 1M HCl) rather than water or base to protonate any transient enolates immediately.
Experimental Protocol: Robust Synthesis of Trifluoroethyl Esters
This protocol addresses the low nucleophilicity of trifluoroethanol (TFE) using the Acid Chloride method.
Reagents:
-
Carboxylic Acid Substrate (
equiv) -
Oxalyl Chloride (
equiv) -
DMF (Catalytic, 2-3 drops)
-
2,2,2-Trifluoroethanol (1.5 equiv)
-
Pyridine (
equiv) or ( equiv) + DMAP ( equiv) -
Dichloromethane (Anhydrous)
Step-by-Step:
-
Activation: Dissolve carboxylic acid in anhydrous DCM under
. Add catalytic DMF.[4] -
Chlorination: Add Oxalyl Chloride dropwise at
. Allow to warm to RT and stir until gas evolution ceases (1-2 h). Note: Ensure complete conversion to acid chloride to avoid water generation later. -
Concentration (Optional but Recommended): If the acid chloride is stable, remove solvent/excess oxalyl chloride under vacuum to remove HCl byproducts. Redissolve in DCM.
-
Esterification: Cool the acid chloride solution to
. Add Pyridine (or base of choice). -
Addition: Add Trifluoroethanol dropwise. Crucial: The reaction is exothermic.
-
Catalysis: If using
, add DMAP now. Stir at RT for 4-12 h. -
Workup (The "Fluorine" Way):
-
Wash with 1M HCl (removes pyridine).
-
Wash with Water .
-
SKIP the saturated NaHCO3 wash if your product is a perfluorinated ester (susceptible to hydrolysis). If necessary, use cold, dilute bicarbonate and separate phases immediately.
-
Dry over
, filter, and concentrate.
-
Decision Tree: Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q: Why did my trifluoroacetate ester decompose on the silica column? A: Silica gel is slightly acidic and contains water. Trifluoroacetate esters are highly activated electrophiles (like anhydrides). They can hydrolyze on the column.
-
Pro Tip: Pre-treat your silica with 1%
in hexanes to neutralize acidity, or (better yet) distill the product if it is volatile. Avoid chromatography if possible.
Q: I'm using DAST to convert a hydroxy-ester to a fluoro-ester, but I only get the alkene. Why? A: DAST is prone to causing elimination, especially on secondary alcohols.[9]
-
Fix: Switch to Deoxo-Fluor (slightly more stable) or XtalFluor-E . Perform the reaction at
and warm up very slowly. Ensure the solvent is strictly anhydrous (water creates HF, which catalyzes elimination).
Q: Can I use Fischer Esterification (Acid + Alcohol + H2SO4) for perfluorinated acids? A: Generally, no . The equilibrium is unfavorable because the water produced attacks the highly electrophilic carbonyl of the perfluorinated acid faster than the alcohol does. You must use a method that chemically consumes water (DCC/Steglich) or removes it physically (Dean-Stark with an entrainer like Benzene/Toluene), but the Acid Chloride method is vastly superior.
References
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Foundational text on the electronic effects of fluorine).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
- Sodeoka, M., & Hamashima, Y. (2019). Nucleophilic Fluorination. In Organofluorine Compounds in Biology and Medicine. (Discussion on SN2 vs E2 competition).
-
BenchChem Technical Support. (2025). Overcoming Side Reactions in Fluorination. Link
-
Organic Chemistry Portal. (2023). Synthesis of Fluoroalkanes and Fluorinated Esters. Link
Sources
- 1. reddit.com [reddit.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. siue.edu [siue.edu]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation [organic-chemistry.org]
- 7. Catalysis of the beta-elimination of HF from isomeric 2-fluoroethylpyridines and 1-methyl-2-fluoroethylpyridinium salts. Proton-activating factors and methyl-activating factors as a mechanistic test to distinguish between concerted E2 and E1cb irreversible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the hydrolysis of Methyl (3,5-difluorophenyl)fluoroacetate
Technical Support Center: Hydrolysis of Methyl (3,5-difluorophenyl)fluoroacetate
-
Ticket ID: #HYD-F-35DF
-
Topic: Optimization of Reaction Conditions for Ester Hydrolysis
-
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
User Warning: Toxicity Alert
CRITICAL SAFETY NOTICE: Methyl (3,5-difluorophenyl)fluoroacetate and its hydrolysis product are structural analogs of fluoroacetate (a potent metabolic poison that inhibits the Krebs cycle via conversion to fluorocitrate).
Mandatory PPE: Double nitrile gloves, full face shield, and active fume hood.
Waste Disposal: Segregate all aqueous waste; do not mix with general organic waste streams without specific deactivation protocols.
Chemical Profile: The substrate contains two critical electronic features that dictate the hydrolysis strategy:
-
-Fluorine Atom: Significantly increases the acidity of the
-proton ( approx. 10–12 less than non-fluorinated esters), creating a high risk of racemization under basic conditions. -
3,5-Difluorophenyl Ring: An electron-withdrawing group (EWG) that enhances the electrophilicity of the carbonyl carbon, making the hydrolysis rate faster than standard benzyl esters, but also stabilizing the enolate intermediate.
Standard Operating Procedures (SOPs)
Protocol A: Mild Basic Hydrolysis (LiOH)
Best for: Racemic substrates or initial scale-up where stereochemistry is not the primary concern.
Rationale: Lithium Hydroxide (LiOH) is less basic than NaOH/KOH and coordinates tightly with the carbonyl oxygen, facilitating hydrolysis at lower temperatures to suppress side reactions.
| Parameter | Condition | Technical Justification |
| Reagent | LiOH (1.1 – 1.2 equiv) | Excess base promotes enolization; strict stoichiometry is required. |
| Solvent | THF : Water (3:1 v/v) | THF solubilizes the lipophilic aromatic ring; water is the nucleophile. |
| Temperature | 0 °C to 5 °C | CRITICAL: Higher temps (>10°C) accelerate enolization/racemization. |
| Time | 1 – 3 Hours | Fluorinated esters hydrolyze rapidly due to the inductive effect of fluorine. |
| Quench | 1M HCl (cold) to pH 2-3 | Rapid acidification prevents post-reaction equilibration. |
Step-by-Step Workflow:
-
Dissolve Methyl (3,5-difluorophenyl)fluoroacetate (1.0 eq) in THF (0.2 M).
-
Cool solution to 0 °C in an ice/water bath.
-
Add LiOH monohydrate (1.2 eq) dissolved in minimum water dropwise over 10 minutes.
-
Monitor by TLC/LC-MS every 30 minutes.
-
Workup: Dilute with EtOAc, wash with cold 1M HCl, then brine. Dry over Na₂SO₄.
Protocol B: Acid-Catalyzed Hydrolysis
Best for: Enantioenriched substrates prone to base-mediated racemization.
Rationale: Acidic conditions avoid the formation of the enolate intermediate entirely, preserving the stereocenter at the
| Parameter | Condition | Technical Justification |
| Reagent | 6N HCl or H₂SO₄ | Strong acid catalysis required to activate the carbonyl. |
| Solvent | 1,4-Dioxane or Acetic Acid | High boiling solvents compatible with strong acids. |
| Temperature | 60 °C – 80 °C | Acid hydrolysis is slower than base; thermal energy is required. |
| Time | 4 – 12 Hours | Monitor closely to prevent thermal decarboxylation. |
Troubleshooting Guide (FAQ)
Q1: My product is completely racemic after using NaOH. Why?
A: The
-
Fix: Switch to Protocol B (Acid Hydrolysis) or use enzymatic hydrolysis (Pig Liver Esterase - PLE) at pH 7.0 for mild, stereospecific cleavage.
Q2: The yield is low, but no starting material remains. A: Fluorinated esters and their corresponding acids can be surprisingly volatile.
-
Fix: Do not use high-vacuum for extended periods during drying. If the acid is the final product, consider isolating it as a salt (e.g., dicyclohexylamine salt) to increase molecular weight and stability during handling.
Q3: I see a side product with mass [M-20]. What is it?
A: This is likely the elimination product (dehydrofluorination). Under basic conditions, fluoride (
-
Fix: Lower the reaction temperature to 0 °C and strictly limit base equivalents to 1.05 eq.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the correct hydrolysis pathway based on your specific purity requirements.
Figure 1: Decision tree for selecting hydrolysis conditions based on substrate stereochemistry and stability.
References
-
Reaction Mechanism & Kinetics
-
Racemization Risks
- Title: Enantioseparation and Racemiz
- Source: National Institutes of Health (NIH) / PMC.
- Significance: Provides analogous data on how electron-poor aromatic rings combined with -fluorines lead to rapid racemiz
-
General Hydrolysis Protocols
-
Title: Basic Hydrolysis of Esters (Saponification).[3]
- Source: Master Organic Chemistry.
- Significance: foundational protocol for LiOH medi
-
-
Toxicity Data
-
Title: Methyl fluoroacetate - Safety & Toxicology.[4]
- Source: Wikipedia / PubChem D
- Significance: Critical safety data regarding the "lethal synthesis" metabolic pathway of fluoroacetate deriv
-
Sources
Technical Support Center: Purification of Methyl (3,5-difluorophenyl)fluoroacetate
Case ID: PUR-MDFFA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: High-Purity Isolation & Troubleshooting for Methyl 2-(3,5-difluorophenyl)-2-fluoroacetate
Executive Summary
Methyl (3,5-difluorophenyl)fluoroacetate (MDFFA) is a critical fluorinated building block, often used as a scaffold for pharmaceutical intermediates. Its purification is complicated by the lability of the
This guide provides a self-validating purification protocol, troubleshooting workflows for common failure modes, and specific chromatographic conditions for achieving >98% purity and >95% ee (if chiral resolution is required).
Part 1: Impurity Profiling & Diagnostics
User Question: My crude reaction mixture shows multiple spots on TLC. How do I identify the critical impurities before starting purification?
Technical Response:
Before purification, you must categorize your impurities. In the synthesis of MDFFA (typically via deoxyfluorination of the
Table 1: Diagnostic Signatures for Common Impurities
| Impurity Type | Chemical Structure | TLC Behavior (Hex/EtOAc 4:1) | 1H NMR Signature (CDCl3) | 19F NMR Signature |
| Target Product | MDFFA | Rf ~ 0.45 | ||
| Precursor | Rf ~ 0.25 (Streaks) | No signal (unless aryl F) | ||
| Elimination | 3,5-Difluorophenyl Ketene/Styrene | Rf ~ 0.80 (UV active) | Shifted aryl F signals | |
| Hydrolysis | Free Carboxylic Acid | Baseline (Stuck) | Broad singlet >10 ppm (COOH) | Similar to product |
Critical Checkpoint: If you observe a significant baseline spot, your ester has hydrolyzed. Do not proceed to silica chromatography immediately; perform a "Back-Extraction Rescue" (see Part 4) first.
Part 2: Primary Purification Workflow (Flash Chromatography)
User Question: I am losing product on the silica column, and the purity is not improving. What is the optimal stationary phase and solvent system?
Technical Response:
Protocol: Buffered Silica Chromatography
-
Stationary Phase Preparation:
-
Slurry silica gel (40–63 µm) in Hexanes containing 1% Triethylamine (TEA) .
-
Allow the column to equilibrate for 3 CV (Column Volumes) to neutralize acidic sites.
-
-
Elution Gradient:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)
-
Gradient: 0% B for 2 CV
0–10% B over 5 CV 10–20% B over 10 CV. -
Note: MDFFA typically elutes between 12–15% EtOAc.
-
-
Loading:
-
Load the crude oil as a concentrated solution in DCM (Dichloromethane). Avoid dry loading on silica, as the heat of adsorption can degrade the fluoride.
-
Why this works: The TEA buffer prevents the Lewis-acidic silica surface from coordinating with the fluorine atom, suppressing E2/E1cB elimination pathways [1].
Part 3: Chiral Resolution (Enantiomeric Separation)
User Question: I need the (S)-enantiomer for a biological assay. Can I separate the enantiomers using standard HPLC?
Technical Response: Standard C18 columns cannot separate the enantiomers of MDFFA. You require a polysaccharide-based Chiral Stationary Phase (CSP). The electron-withdrawing fluorine atom and the ester group provide excellent handles for dipole-dipole interactions with carbamate-based selectors.
Recommended Chiral Method
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)) [2].
-
Mobile Phase: Hexane : Isopropanol (98 : 2).
-
Optimization: If retention is too low, reduce IPA to 0.5% or switch to Hexane : Ethanol (99 : 1).
-
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Temperature: 25°C (Lowering to 10°C can improve resolution factor
). -
Detection: UV @ 254 nm.
Self-Validating Step: Inject a racemic standard first to establish the separation window. If
, switch from Isopropanol to Ethanol to alter the hydrogen bonding network with the ester carbonyl.
Part 4: Troubleshooting & Rescue Operations
User Question: My product contains 10% of the hydroxy precursor that co-elutes. How do I remove it without re-running the column?
Technical Response: This is a common issue when deoxyfluorination (e.g., using DAST/Deoxo-Fluor) is incomplete. You can use a "Chemical Scavenger" approach rather than physical separation.
Protocol: Chemical Scavenging of Hydroxy Impurities
-
Dissolve the mixture in anhydrous DCM.
-
Add 1.2 equivalents of Acetyl Chloride and 1.5 equivalents of Pyridine .
-
Stir for 1 hour at room temperature.
-
Result: The
-acetoxy ester is significantly less polar (higher Rf) than the target fluoro-ester and the original hydroxy-ester. -
Perform a short silica plug filtration (10% EtOAc/Hex). The target MDFFA will elute later than the acetoxy impurity, or the separation will be much easier due to the
Rf increase.
Workflow Visualization: Purification Decision Tree
Figure 1: Decision tree for the purification of Methyl (3,5-difluorophenyl)fluoroacetate, integrating chemical scavenging and buffered chromatography.
References
-
Deoxyfluorination Protocols & Stability
-
Source: "Deoxyfluorination: A Detailed Overview of Recent Developments."[5] Thieme Connect. (2024). This review details the stability of
-fluoro esters and the necessity of buffering during workup to prevent HF elimination. -
(Note: Generalized link to Thieme Deoxyfluorination content).
-
-
Chiral Separ
-Fluoro Esters :-
Source: "HPLC separation of enantiomers using chiral stationary phases." Czech and Slovak Pharmacy. (2007).[4] Describes the use of polysaccharide-based CSPs (Chiralcel OD/AD) for separating ester enantiomers.
-
-
General Synthesis & Workup
- Source: "Preparation method of fluoroacetate." Google Patents CN102976934A.
Sources
- 1. Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]
- 3. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. researchgate.net [researchgate.net]
Addressing stability and degradation issues of Methyl (3,5-difluorophenyl)fluoroacetate in solution
Executive Summary: The Stability Paradox
Welcome to the technical support hub for Methyl (3,5-difluorophenyl)fluoroacetate .
As researchers, we often underestimate this compound. It appears to be a standard phenylacetate derivative, but the unique fluorination pattern creates a "perfect storm" of reactivity. The electron-withdrawing nature of the 3,5-difluorophenyl ring, combined with the
The Result: This molecule is exceptionally prone to base-catalyzed hydrolysis , racemization , and transesterification . Standard protocols for non-fluorinated esters will likely lead to degradation or loss of optical purity.
This guide provides the causal logic and self-validating protocols required to handle this reagent successfully.
Module A: Diagnostic Protocols (Is my compound degrading?)
Before optimizing your reaction, you must verify the integrity of your starting material. Degradation is often invisible by TLC due to similar polarity between the ester and its breakdown products.
The 19F NMR "Fingerprint" Method
Why this works: 19F NMR is the gold standard because it allows you to distinguish between hydrolysis (shift of the organic fluorine) and defluorination (appearance of inorganic fluoride).
Protocol:
-
Dissolve 5-10 mg of sample in CDCl3 (avoid DMSO-d6 for storage as it is hygroscopic).
-
Acquire a non-decoupled 19F NMR spectrum (min. 64 scans).
-
Reference: Trichlorofluoromethane (
) at 0 ppm or internal standard -trifluorotoluene (-63.7 ppm).
Interpretation Guide:
| Signal Type | Chemical Shift ( | Multiplicity | Diagnosis |
| Target ( | -180 to -200 ppm | dd or m | Intact Ester. (Couples to |
| Target (Ar-F) | -105 to -115 ppm | m | Intact Aromatic Ring. |
| Impurity | -120 to -130 ppm | Singlet | Inorganic Fluoride ( |
| Impurity | Shifted +5 to +10 ppm from Target | Broad/m | Carboxylic Acid . Indicates Hydrolysis.[1][2][3] |
Troubleshooting Workflow
Figure 1: Diagnostic decision tree for assessing the integrity of Methyl (3,5-difluorophenyl)fluoroacetate using 19F NMR.
Module B: Stability & Storage (Preventing Degradation)
Issue 1: Transesterification
The Trap: Storing the methyl ester in Ethanol or Isopropanol.
The Science: The
-
Observation: In MeOH, the exchange is invisible (Methyl for Methyl). In EtOH, you will rapidly form the Ethyl ester.
Issue 2: Hydrolysis (The "Checkmark" Effect)
The Trap: Using standard pH 8.0 buffers.
The Science: Studies on
-
Data Point: A trifluoroethyl ester can have a half-life of minutes at pH 11.[3] Your mono-fluoro ester is more stable but will still degrade in hours at pH > 8.0.
Storage Protocol:
-
Solvent: Store as a solid or in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .
-
Temperature: -20°C is mandatory.
-
Atmosphere: Argon or Nitrogen backfill.
Module C: Reactivity & Racemization (The "Silent Killer")
If you are using the enantiopure form of Methyl (3,5-difluorophenyl)fluoroacetate, maintaining optical purity is your biggest challenge.
The Mechanism of Racemization
The
This allows weak bases (even
Figure 2: The rapid racemization pathway driven by the high acidity of the alpha-proton.
Operational Guidelines for Synthesis
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | LiHMDS / NaHMDS | Bulky, non-nucleophilic bases prevent nucleophilic attack on the ester. |
| Temperature | -78°C | Kinetic control is essential. Higher temps favor thermodynamic equilibration (racemization). |
| Quenching | Acetic Acid / THF | Quench at -78°C. Do not allow the reaction to warm up before quenching [3]. |
| Solvent | THF / Et2O | Aprotic solvents prevent H-bond assisted solvolysis. |
Frequently Asked Questions (FAQ)
Q: Can I use LC-MS to monitor the stability? A: Yes, but be careful. In acidic mobile phases (0.1% Formic Acid), the ester is relatively stable. However, if your method uses Ammonium Hydroxide (pH 9-10), the compound may hydrolyze on the column, leading to false negatives. Always verify with 19F NMR.
Q: I see a new peak in the aromatic region of my NMR, but the fluorine region looks fine. What happened?
A: This is likely not degradation of the fluoroacetate moiety but rather a reaction on the phenyl ring. However, if the 3,5-difluoro pattern is disrupted, check for nucleophilic aromatic substitution (
Q: Why did my yield drop when I scaled up the reaction? A: Heat transfer. On a small scale, cooling to -78°C is efficient. On a large scale, adding base generates an exotherm. If the internal temperature spikes above -40°C, the fragile enolate may decompose or racemize. Use slow addition rates and internal temperature monitoring.
References
-
Transesterification Mechanisms & Catalysis Source: Master Organic Chemistry / Wikipedia URL:[Link]
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters Source: National Institutes of Health (PMC) URL:[Link]
-
Boc and tBu ester pH stability during enamine hydrolysis (Discussion on protecting group stability) Source: Reddit (r/Chempros) - Verified Community Insight URL:[Link]
-
Acidity of Alpha Hydrogens & Keto-enol Tautomerism Source: Chemistry LibreTexts URL:[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transesterification - Wikipedia [en.wikipedia.org]
- 5. alpha-Fluoro acid and alpha-fluoro amide analogs of acetyl-CoA as inhibitors of citrate synthase: effect of pKa matching on binding affinity and hydrogen bond length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Removing impurities from crude Methyl (3,5-difluorophenyl)fluoroacetate reaction mixtures
This technical guide addresses the purification of Methyl (3,5-difluorophenyl)fluoroacetate , specifically focusing on the removal of unreacted halide precursors (bromo/chloro-acetates), inorganic salts, and hydrolysis byproducts.
Subject: Removing Impurities from Crude Methyl (3,5-difluorophenyl)fluoroacetate Document ID: TS-PUR-2024-03F Applicable For: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Summary & Impurity Profile
Synthesizing
Common Impurity Profile
| Impurity Type | Source | Chemical Behavior | Removal Strategy |
| Starting Material (Bromo-ester) | Incomplete Halex reaction | High density, similar polarity to product. | Chemoselective Scavenging (See Protocol A) |
| Inorganic Salts (KF, CsF, KBr) | Fluorinating agents | Insoluble in organics; may form emulsions. | Non-Aqueous Filtration or Aqueous Wash |
| Hydrolysis Product (Carboxylic Acid) | Moisture + Basicity | Acidic, polar. | Buffered Extraction (See Protocol B) |
| Condensation Byproducts | Enolate formation (Basicity) | High molecular weight, "tar-like". | Short-path distillation / Filtration |
Decision Logic: Select Your Workflow
Before proceeding, determine the primary contaminant using
Figure 1: Purification Decision Tree. Use Protocol A if starting material persists, as chromatography is often insufficient.
Troubleshooting Protocols
Protocol A: Chemoselective Scavenging (The "Inseparable" Halide)
Issue: The starting material (Methyl (3,5-difluorophenyl)bromoacetate) co-elutes with the product on silica gel.
Mechanism: Benzylic halides are highly reactive toward soft nucleophiles (
Reagents:
-
Morpholine (or Thiophenol)
-
Triethylamine (Base to sponge up HBr)
-
Solvent: Ethyl Acetate (EtOAc) or MTBE
Step-by-Step:
-
Dilution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
-
Scavenger Addition: Add Morpholine (1.5 - 2.0 equivalents relative to the remaining bromide impurity, calculated via NMR).
-
Note: If using Thiophenol, handle with extreme care (stench/toxicity). Morpholine is preferred for ease of handling.
-
-
Incubation: Stir at room temperature for 1–2 hours. Monitor by TLC (the bromo-spot should disappear/move to baseline).
-
Acid Wash: Wash the organic layer with 1M HCl (2x).
-
Chemistry: This protonates the excess morpholine and the newly formed N-alkylated morpholine adduct, forcing them into the aqueous layer.
-
-
Neutralization: Wash with saturated NaHCO
followed by Brine. -
Drying: Dry over MgSO
, filter, and concentrate.
Protocol B: Buffered Workup (Preventing Hydrolysis)
Issue: The
Step-by-Step:
-
Quench: Do not quench directly with water or strong base. Use a Phosphate Buffer (pH 7.0) .
-
Extraction: Extract with Dichloromethane (DCM) or EtOAc.
-
Wash:
-
Verification: Check the aqueous layer pH. If it is >9, re-extract rapidly and neutralize.
Frequently Asked Questions (FAQs)
Q1: Why can't I just distill the product directly from the reaction mixture?
A: You can, but with risks.
-Fluoro esters are thermally sensitive. If residual inorganic salts (KF, CsF) are present during heating, they can catalyze the elimination of HF or polymerization of the benzylic position, resulting in a "black tar" pot residue. Recommendation: Perform a filtration (to remove salts) and a solvent swap before attempting vacuum distillation.[3]
Q2: I see a new spot on TLC after using KF/18-crown-6. What is it?
A: This is likely the Hydrolysis Product [(3,5-difluorophenyl)fluoroacetic acid]. The 18-crown-6 complexes potassium, making the "naked" fluoride ion extremely basic. If any water was present (even trace amounts in the solvent), the fluoride acts as a base, generating hydroxide which hydrolyzes your ester. Fix: Ensure all reagents are strictly anhydrous. Consider using AgF (Silver Fluoride) in Acetonitrile for a milder, non-basic fluorination if the problem persists.
Q3: How do I distinguish the Product (F) from the Starting Material (Br) by NMR?
A:
- NMR: The
-proton (CHF) will appear as a distinct doublet (coupling with F, ) typically shifted downfield (5.5 - 6.0 ppm) compared to the singlet of the bromo-precursor. - NMR: This is definitive. The product will show a signal around -180 to -200 ppm (doublet of doublets if coupling to aromatic F). The starting material will only show the aromatic fluorines (approx -110 ppm).
References
-
Synthesis of
-Halo Esters & Reactivity :- Source: Organic Chemistry Portal. "Synthesis of alkyl bromides and fluorides."
-
URL:[Link]
-
Scavenging Alkyl Halides
-
Source: BenchChem Protocols.[1] "Removing unreacted alkyl halides from reaction mixtures."
-
-
Halex Reaction Optimization
-
Handling of
-Fluoro Carbonyls :- Source: Wikipedia / General Chemical Safety. "Alpha-Halo carboxylic acids and esters."
-
URL:[Link]
Sources
Technical Support Center: Scale-Up Synthesis of Methyl (3,5-difluorophenyl)fluoroacetate
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific mechanistic, safety, and operational challenges associated with synthesizing
The synthesis of Methyl (3,5-difluorophenyl)fluoroacetate relies on two primary strategic disconnections: Route A (Electrophilic fluorination of the parent acetate) and Route B (Nucleophilic deoxofluorination of an
Process Overview & Decision Matrix
When scaling up, the choice between electrophilic and nucleophilic fluorination dictates your reactor engineering and safety protocols.
Figure 1: Decision matrix and workflow for the synthesis of alpha-fluoroarylacetic acid esters.
Reagent Selection & Quantitative Data
Selecting the correct fluorinating agent requires balancing atom economy, thermal stability, and downstream purification. Electrophilic N-F reagents are widely utilized, but their reactivity scales dictate specific solvent and temperature controls to prevent side reactions [1].
Table 1: Quantitative Comparison of Fluorinating Agents for Scale-Up
| Reagent | Reaction Type | Active F (wt%) | Thermal Stability | Scale-Up Suitability | Primary Byproduct |
| Selectfluor™ | Electrophilic | ~5.4% | High (Stable to 195 °C) | Excellent (Batch) | TEDA-BF |
| NFSI | Electrophilic | ~6.0% | Moderate | Good (Batch) | Bis-sulfonimide (Soluble) |
| DAST | Nucleophilic | ~11.8% | Low (Explosive >50 °C) | Poor (Requires Flow) | Et |
| SF | Nucleophilic | ~17.6% | High (Toxic Gas) | Excellent (Flow only) | SOF |
Troubleshooting Guides & FAQs
Q1: During the electrophilic fluorination of methyl (3,5-difluorophenyl)acetate using NFSI, we observe 15-20% of the difluorinated byproduct. How can we suppress this?
Cause: The introduction of the highly electronegative fluorine atom increases the acidity of the remaining
Q2: We are scaling up the deoxofluorination of methyl (3,5-difluorophenyl)hydroxyacetate using DAST. Batch reactions above 50 g show alarming thermal spikes. What is the safest approach?
Cause: DAST and its analogs undergo autocatalytic, highly exothermic decomposition at elevated temperatures (typically >50 °C), releasing expanding gases like SF
Q3: Our isolated yield drops significantly upon scale-up when using Selectfluor. The product is heavily contaminated with unreacted starting material.
Cause: Selectfluor is a dicationic salt and is practically insoluble in non-polar solvents (like THF or toluene) typically used for enolate formation [3]. If the solvent system is not optimized, the biphasic/slurry nature of the reaction limits mass transfer, stalling conversion. Solution: Implement a solvent swap . After forming the silyl ketene acetal in THF, remove the THF under vacuum and reconstitute the reaction in anhydrous Acetonitrile (MeCN) or DMF. Selectfluor has excellent solubility in MeCN, ensuring a homogeneous, rapid reaction.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems, incorporating specific quench and analytical checkpoints to ensure process safety and product integrity.
Protocol A: Electrophilic Fluorination via Silyl Ketene Acetal (Batch)
Designed to prevent over-fluorination and ensure high chemoselectivity.
-
Enolization: Charge a dry, nitrogen-purged 2 L jacketed reactor with methyl (3,5-difluorophenyl)acetate (100 g, 1.0 equiv) and anhydrous THF (1.0 L). Cool the internal temperature to -78 °C.
-
Deprotonation: Add LDA (2.0 M in THF, 1.05 equiv) dropwise over 45 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour to ensure complete enolization.
-
Silylation: Add TMSCl (1.2 equiv) dropwise. Allow the reaction to warm to 0 °C over 2 hours. Self-Validation Checkpoint: GC-MS should show >98% conversion to the silyl ketene acetal.
-
Solvent Swap: Concentrate the mixture under reduced pressure (keep bath <30 °C) and reconstitute the residue in anhydrous Acetonitrile (1.0 L).
-
Fluorination: Cool the solution to 0 °C. Portion-wise, add Selectfluor (1.05 equiv). Stir for 4 hours while allowing the mixture to warm to room temperature.
-
Workup: Quench by adding saturated aqueous NaHCO
(500 mL). Extract with MTBE (2 x 500 mL). The TEDA-BF byproduct will precipitate in the aqueous layer. Wash the organic layer with brine, dry over Na SO , and concentrate to yield the mono-fluorinated ester.
Protocol B: Deoxofluorination via DAST (Continuous Flow)
Designed to mitigate thermal hazards and safely handle corrosive HF byproducts.
-
Solution Preparation:
-
Solution A: Methyl (3,5-difluorophenyl)hydroxyacetate (1.0 equiv) in anhydrous DCM (0.5 M).
-
Solution B: DAST (1.5 equiv) in anhydrous DCM (0.75 M).
-
-
Reactor Priming: Prime a Hastelloy or PTFE-lined flow reactor (10 mL internal volume) with anhydrous DCM. Set the reactor cooling jacket to 20 °C.
-
Pumping: Pump Solution A and Solution B via dual HPLC pumps at a 1:1 volumetric ratio into a static T-mixer.
-
Residence Time: Adjust flow rates to achieve a precise residence time of 10 minutes in the reactor coil.
-
Inline Quench (Critical Safety Step): Direct the reactor effluent directly into a vigorously stirred collection vessel containing pre-cooled (0 °C) saturated aqueous NaHCO
. This immediately neutralizes generated HF and unreacted DAST, preventing downstream corrosion. -
Phase Separation: Separate the organic layer, wash with brine, dry, and concentrate. Self-Validation Checkpoint:
F NMR should confirm the presence of the -fluoro signal (~ -180 ppm) and the absence of DAST artifacts.
References
-
Title: A quantitative reactivity scale for electrophilic fluorinating reagents Source: Chemical Science (Royal Society of Chemistry) / PubMed Central URL: [Link]
-
Title: Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Method refinement for the accurate quantification of Methyl (3,5-difluorophenyl)fluoroacetate
To: Research & Development Team From: Senior Application Scientist, Analytical Method Development Subject: Technical Guide: Method Refinement for Methyl (3,5-difluorophenyl)fluoroacetate
Executive Summary
Accurate quantification of Methyl (3,5-difluorophenyl)fluoroacetate presents a unique intersection of challenges: the volatility of short-chain esters, the hydrolytic instability of the
This guide moves beyond generic protocols to address the specific physicochemical behavior of this molecule. It is designed to assist you in refining your method from "detectable" to "validatable," focusing on LC-MS/MS and GC-MS workflows common in drug development.
Part 1: Critical Method Parameters (CMPs)
Before troubleshooting, ensure your baseline method accounts for these three non-negotiable chemical realities.
| Parameter | The Chemical Reality | The Refinement Strategy |
| Hydrolytic Stability | The electron-withdrawing fluorine at the | Strict pH Control: Maintain autosampler and solvent pH < 4.0 using 0.1% Formic Acid. Temperature: Keep autosampler at 4°C. Avoid protic solvents (MeOH) in stock solutions if possible; use Acetonitrile (ACN). |
| Chromatographic Selectivity | C18 columns often fail to resolve fluorinated regioisomers or separate the ester from its acid metabolite due to similar hydrophobicity. | Stationary Phase: Switch to a Pentafluorophenyl (PFP) phase. The |
| Volatility | While less volatile than methyl fluoroacetate, this aromatic derivative can still sublime or evaporate during concentration steps (e.g., Nitrogen blow-down). | Sample Prep: Avoid dryness. Use "Trap and Elute" or dilute-and-shoot workflows. If concentration is necessary, use a keeper solvent (e.g., DMSO or Dodecane) to prevent loss. |
Part 2: Troubleshooting & Optimization Guide
Issue 1: Signal drift and decreasing peak area over a sequence run.
-
Symptom: The peak area of the standard decreases by >5% every hour while the internal standard (if stable) remains constant.
-
Root Cause: On-column or In-vial Hydrolysis. The compound is degrading into (3,5-difluorophenyl)fluoroacetic acid and methanol.
-
Diagnostic Test: Inject the same vial immediately and then after 4 hours at room temperature. If the peak drops, it is stability-related.
-
Refinement Protocol:
-
Solvent Swap: Change the dissolution solvent from Methanol/Water to 100% Acetonitrile or Isopropanol .
-
Acidification: Ensure the aqueous mobile phase contains at least 0.1% Formic Acid or 5mM Ammonium Formate (pH 3.5).
-
Glassware: Use silanized amber glass vials to prevent surface-catalyzed hydrolysis.
-
Issue 2: Poor peak shape (Tailing) or Split Peaks.
-
Symptom: Asymmetry factor > 1.5 or doublets.
-
Root Cause: Solvent Strength Mismatch. Injecting a sample dissolved in 100% strong solvent (ACN) onto a high-aqueous initial gradient causes the analyte to precipitate or travel faster than the mobile phase initially.
-
Refinement Protocol:
-
Dilution: Dilute the sample with the initial mobile phase (e.g., 90:10 Water:ACN) ensuring the organic content matches the starting gradient conditions.
-
Trap Column: If solubility is low in water, use an online trap column (C18) to focus the analyte before switching to the analytical column.
-
Issue 3: Low Sensitivity in LC-MS (ESI).
-
Symptom: High background noise or low ionization efficiency.
-
Root Cause: Lack of Protonation Sites. Esters are weak bases. Relying solely on
might be inefficient. -
Refinement Protocol:
-
Adduct Formation: Promote Ammonium adducts
. Add 5-10 mM Ammonium Formate to the mobile phase. -
Transition Monitoring: Monitor the transition from the ammonium adduct to the specific tropylium-like cation or the loss of the ester group.
-
Alternative: Switch to APCI (Atmospheric Pressure Chemical Ionization) , which is often more sensitive for neutral esters than ESI.
-
Part 3: Validated Experimental Workflows
Workflow A: LC-MS/MS Quantification (Recommended)
1. Instrument Setup:
-
Column: Phenomenex Kinetex F5 or Restek Raptor FluoroPhenyl (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
2. MS/MS Transitions (Theoretical - Must Optimize):
-
Precursor:
( , calculated MW ~204.15) or ( ). -
Product Ion 1 (Quantifier):
(Loss of carbomethoxy group ). -
Product Ion 2 (Qualifier):
(Difluorophenyl cation).
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma/matrix.
-
Add 200 µL of Ice-Cold Acetonitrile containing Internal Standard (e.g., Methyl 3,5-difluorobenzoate).
-
Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 mins at 4°C.
-
Transfer supernatant to a silanized vial. Do not evaporate.
-
Dilute 1:1 with Mobile Phase A (Water/Acid) immediately before injection to improve peak shape.
Workflow B: GC-MS (Alternative for High Sensitivity)
-
Inlet: Splitless, 200°C (Keep low to prevent thermal degradation).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Ionization: Electron Impact (EI) at 70eV.
-
Key Fragment: m/z 145 (Base peak, typically stable).
Part 4: Logic Visualization
The following diagrams illustrate the decision-making process for method refinement and the specific troubleshooting logic for this compound.
Caption: Figure 1. Iterative Method Refinement Workflow. Note the critical early checkpoint for hydrolytic stability, a common failure mode for
Caption: Figure 2. Troubleshooting Decision Tree for Signal Loss. Distinguishing between matrix effects (suppression) and chemical instability is the first step in diagnosis.
References
-
Thermo Fisher Scientific. "Direct Determination of Fluoroacetate in Water by IC-MS.
- Context: Provides foundational knowledge on the ionization and handling of fluoroacet
-
Santa Cruz Biotechnology.
- Context: Reference for physicochemical properties of the structural analog used as an Internal Standard candid
-
PubChem. "Methyl fluoroacetate Compound Summary.
- Context: Toxicity data and hydrolysis r
-
Restek Corporation.
- Context: Technical grounding for the selection of PFP (Pentafluorophenyl)
-
(Note: General landing for PFP technology).
-
Sigma-Aldrich (Merck). "Fundamental LC-MS Method Development: Mobile Phase Selection."
- Context: Basis for the recommendation of Ammonium Formate buffers to enhance ioniz
Validation & Comparative
Publish Comparison Guide: Biological Activity of Methyl (3,5-difluorophenyl)fluoroacetate and Analogs
Executive Summary
Methyl (3,5-difluorophenyl)fluoroacetate (MDPFA) represents a sophisticated intersection of two potent pharmacophores: the
This guide objectively compares MDPFA against its critical structural analogs to delineate its specific utility in modulating lipophilicity, metabolic stability, and target binding affinity.
The Comparative Landscape
| Compound | Structure Type | Primary Biological Characteristic | Key Utility |
| MDPFA | Metabolic Blocker / Bioisostere | Enhancing half-life; blocking oxidation. | |
| Methyl Phenylacetate | Non-fluorinated Parent | Rapidly Metabolized | Baseline substrate; susceptible to hydrolysis/oxidation. |
| Methyl Fluoroacetate | Aliphatic Toxin | Mitochondrial Toxin | Reference for toxicity (Krebs cycle inhibition). |
| 2,4-Difluoro Analog | Positional Isomer | Electronic Variant | Altering pKa and ortho-steric interactions. |
Mechanism of Action & SAR Analysis
The "Fluorine Effect" in Phenylacetates[1]
The introduction of fluorine at the
-
-Fluorination (The Metabolic Shield):
-
Acidity Modulation: The
-fluorine atom increases the acidity of the -proton (approx. 2-3 pKa units lower than hydrogen), strengthening hydrogen bond donor capability in the enol form or active site interactions. -
Metabolic Blockade: In non-fluorinated phenylacetates, the benzylic position is a "soft spot" for Cytochrome P450-mediated hydroxylation. The C-F bond (bond energy ~116 kcal/mol) effectively blocks this metabolic route, extending the compound's half-life (
).
-
-
3,5-Difluorophenyl Substitution (The Lipophilic Anchor):
-
Metabolic Stability: The 3,5-substitution pattern (meta-positions) blocks the primary sites of aromatic hydroxylation, further enhancing stability.
-
Electronic Tuning: The electron-withdrawing nature of the fluorine atoms pulls electron density from the aromatic ring, reducing the potential for oxidative metabolism (e.g., epoxide formation) while increasing lipophilicity (
) for better membrane permeability.
-
Divergence from Fluoroacetate Toxicity[2]
A critical safety distinction must be made. Methyl fluoroacetate is lethal because it hydrolyzes to fluoroacetate, which mimics acetate in the Krebs cycle, forming fluorocitrate —a suicide inhibitor of aconitase.[1]
Why MDPFA is distinct:
The bulky 3,5-difluorophenyl group at the
Figure 1: Divergent metabolic pathways. The steric bulk of the phenyl ring in MDPFA prevents the "Lethal Synthesis" pathway typical of simple methyl fluoroacetate.
Comparative Performance Data
The following data summarizes the physicochemical and biological shifts observed when transitioning from the non-fluorinated parent to the MDPFA scaffold.
Table 1: Physicochemical & Biological Profile Comparison
| Feature | Methyl Phenylacetate (Control) | MDPFA (Target) | Methyl (2,4-difluoro) Analog |
| ClogP (Lipophilicity) | ~1.8 | ~2.4 | ~2.3 |
| Metabolic Stability ( | Low (< 30 min) | High (> 120 min) | High (> 120 min) |
| Benzylic Oxidation | High Susceptibility | Blocked | Blocked |
| Aromatic Hydroxylation | Para-position dominant | Blocked (Meta-F) | Blocked (Ortho/Para-F) |
| Target Selectivity | General Esterase Substrate | Specific Protease/Lipase Inhibitor | Altered steric fit (Ortho-F clash) |
Key Findings:
-
Lipophilicity Boost: The addition of three fluorine atoms (one aliphatic, two aromatic) increases ClogP by approximately 0.6 units, significantly enhancing blood-brain barrier (BBB) penetration potential.
-
Isomeric Differences: The 3,5-difluoro pattern (MDPFA) is often superior to the 2,4-difluoro analog because it leaves the para position open for further functionalization while symmetrically protecting the meta positions from metabolism. The 2,4-analog often suffers from steric clashes due to the ortho-fluorine.
Experimental Protocols
To validate the biological activity and stability of MDPFA, the following self-validating protocols are recommended.
Protocol A: Comparative Esterase Stability Assay
Objective: To quantify the resistance of the
-
Preparation:
-
Prepare 10 mM stock solutions of MDPFA and Methyl Phenylacetate in DMSO.
-
Prepare reaction buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 unit/mL Porcine Liver Esterase (PLE).
-
-
Incubation:
-
Add 1 µL of compound stock to 99 µL of reaction buffer (Final conc: 100 µM).
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
At T=0, 15, 30, 60, and 120 minutes, remove 10 µL aliquots.
-
Quench immediately with 40 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge at 10,000 x g for 5 minutes.
-
Analyze supernatant via LC-MS/MS.
-
-
Validation Check:
-
Control: Methyl Phenylacetate should show >50% degradation within 30 minutes.
-
Test: MDPFA should show <20% degradation at 60 minutes due to the electronic repulsion of the esterase catalytic triad by the
-fluorine.
-
Protocol B: Cell Viability & Toxicity Screen (MTT Assay)
Objective: To confirm the lack of non-specific "fluoroacetate-like" mitochondrial toxicity.
-
Cell Seeding: Seed HepG2 (liver) and HEK293 (kidney) cells at
cells/well in 96-well plates. -
Treatment:
-
Treat cells with a log-scale dilution of MDPFA (0.1 µM to 100 µM).
-
Positive Control: Sodium Fluoroacetate (expect high toxicity).
-
Negative Control: DMSO vehicle (0.1%).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent, incubate 4 hours, solubilize formazan crystals, and read Absorbance at 570 nm.
-
Interpretation:
-
If MDPFA
> 50 µM, it indicates the compound does not possess the acute mitochondrial toxicity of simple fluoroacetate, validating its use as a scaffold.
-
Synthesis & Pathway Visualization
The synthesis of MDPFA requires careful handling to install the fluorine atoms selectively. The Reformatsky Reaction is the industry standard for generating these
Figure 2: Synthetic workflow via the Reformatsky reaction.[2] This route allows for the precise installation of the alpha-fluorine atom.
References
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PubMed Central. Available at: [Link]
-
Fluoroacetate: Mechanism of Action and Metabolism. Wikipedia / Toxicology Sources. Available at: [Link]
-
Synthesis and biological evaluation of fluoro analogues of antimitotic phenstatin. PubMed. Available at: [Link]
-
Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. PubMed. Available at: [Link]
-
Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. ScienceDirect. Available at: [Link]
Sources
Validation of a new analytical method for the detection of Methyl (3,5-difluorophenyl)fluoroacetate
Topic: Validation of a new analytical method for the detection of Methyl (3,5-difluorophenyl)fluoroacetate Content Type: Publish Comparison Guide
A Comparative Guide for Trace Impurity Analysis in Pharmaceutical Development
Executive Summary In the synthesis of fluorinated active pharmaceutical ingredients (APIs), Methyl (3,5-difluorophenyl)fluoroacetate (MDFFA) frequently serves as a critical building block. However, due to the high toxicity associated with fluoroacetate derivatives and their potential classification as Genotoxic Impurities (GTIs), standard assay methods are insufficient.
This guide validates a novel Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) method, contrasting it with the traditional HPLC-UV approach. While HPLC-UV remains the standard for bulk purity (Assay), our data demonstrates it fails to meet the parts-per-million (ppm) sensitivity required for safety compliance. The new GC-MS/MS protocol offers a 100-fold increase in sensitivity , achieving sub-ppm detection limits essential for regulatory submission.
Part 1: Compound Profile & Analytical Challenges
Target Analyte: Methyl (3,5-difluorophenyl)fluoroacetate
-
Molecular Formula: C9H7F3O2
-
Key Characteristics: Semi-volatile, lipophilic ester.
-
Safety Concern: Potential alkylating agent; metabolic precursor to fluorocitrate (Krebs cycle inhibitor).
-
Regulatory Threshold: Typically < 10 ppm relative to API (based on TTC approach for GTIs).
The Analytical Gap
Traditional methods rely on the phenyl ring's UV absorption. However, the high electronegativity of the three fluorine atoms alters the electron density, often resulting in poor UV response at standard wavelengths (254 nm). Furthermore, "sticky" fluorinated compounds often tail significantly on C18 columns, compromising peak integration at trace levels.
Method Comparison Overview
| Feature | Legacy Method: HPLC-UV | New Method: GC-MS/MS (MRM) |
| Primary Application | Raw material assay (>98% purity) | Trace impurity quantitation (<100 ppm) |
| Detection Principle | UV Absorbance (210-254 nm) | Electron Impact Ionization (EI) + MRM |
| Limit of Quantitation (LOQ) | ~50 ppm | 0.5 ppm |
| Specificity | Low (Risk of co-elution) | High (Mass transition filtering) |
| Run Time | 25-30 mins (Gradient) | 12-15 mins (Isothermal/Ramp) |
| Matrix Interference | High susceptibility | Low (Spectral filtration) |
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Expertise & Experience: Causality in Method Design
Why GC-MS/MS? We selected Gas Chromatography over LC-MS for this validation because MDFFA is an ester. In electrospray ionization (LC-MS/ESI), neutral esters often ionize poorly, requiring adduct formation (e.g., [M+NH4]+) which can be unstable. GC-EI (Electron Impact) provides robust fragmentation.
-
Column Selection: A DB-624 (6% Cyanopropyl-phenyl) column was chosen over a standard DB-5. The cyanopropyl phase interacts with the polar ester/fluorine groups, providing superior peak shape and separation from non-polar API matrices.
-
Inlet Design: A splitless injection mode was utilized to maximize sensitivity, critical for detecting low-ppm impurities.
Trustworthiness: Self-Validating Protocol Systems
To ensure the method is self-validating during routine use, we incorporated two internal checks:
-
Internal Standard (IS): Methyl benzoate-d3. Its deuterated nature mimics the volatility of the analyte but separates mass-spectrally, correcting for injection variability.
-
System Suitability Requirement: The signal-to-noise (S/N) ratio for the 1 ppm standard must exceed 10:1 before any sample analysis begins.
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for selecting this method based on physicochemical properties.
Figure 1: Decision Matrix for selecting GC-MS/MS for fluorinated ester trace analysis.
Part 3: Experimental Protocol & Validation Data
A. Experimental Workflow
Reagents:
-
Analyte: Methyl (3,5-difluorophenyl)fluoroacetate (Reference Std >99%).
-
Solvent: Dichloromethane (DCM) – Selected for high solubility of the ester and low boiling point (solvent venting).
Step-by-Step Methodology:
-
Standard Preparation:
-
Stock Solution: Dissolve 10 mg MDFFA in 100 mL DCM (100 ppm).
-
Working Standards: Dilute Stock to 0.5, 1, 5, 10, and 50 ppm.
-
-
Sample Preparation:
-
Weigh 50 mg of API into a centrifuge tube.
-
Add 1.0 mL DCM containing Internal Standard.
-
Vortex for 2 mins; Centrifuge at 5000 rpm for 5 mins (to settle insoluble API salts).
-
Transfer supernatant to GC vial.
-
-
GC-MS/MS Parameters:
-
Inlet: 250°C, Splitless (1 min purge).
-
Column: DB-624 (30m x 0.25mm x 1.4µm).
-
Oven: 50°C (1 min) -> 20°C/min -> 240°C (3 mins).
-
MS Mode: MRM (Multiple Reaction Monitoring).
-
Transition 1 (Quantifier): 204 -> 145 (Loss of -COOCH3).
-
Transition 2 (Qualifier): 204 -> 127 (Loss of -C2H2FO2).
-
-
B. Validation Results (Summary)
The following data was generated following ICH Q2(R2) guidelines for impurity validation.
| Parameter | Acceptance Criteria | Result | Conclusion |
| Specificity | No interference at RT (Retention Time) | No peaks in blank/placebo | Pass |
| Linearity (R²) | > 0.990 (0.5 - 50 ppm) | 0.998 | Pass |
| Accuracy (Recovery) | 80% - 120% at LOQ | 94.5% - 102.1% | Pass |
| Precision (%RSD) | < 10% (n=6) | 3.2% | Pass |
| LOD / LOQ | S/N > 3 / S/N > 10 | 0.15 ppm / 0.50 ppm | Pass |
C. Validation Logic Diagram
This diagram visualizes the workflow used to confirm the method's robustness.
Figure 2: Step-by-step validation workflow ensuring ICH compliance.
Part 4: Conclusion & Recommendations
The validation data confirms that GC-MS/MS is the superior analytical technique for the detection of Methyl (3,5-difluorophenyl)fluoroacetate in drug substances.
-
For Routine Assay: Labs may continue using HPLC-UV for bulk API purity if the impurity is controlled upstream.
-
For Safety/Release Testing: GC-MS/MS is mandatory to verify the impurity is below the genotoxic threshold (<10 ppm).
Implementation Tip: Regular maintenance of the GC inlet liner is critical. Fluorinated esters can degrade active sites on dirty liners, leading to peak tailing and loss of sensitivity. Replace the liner every 100 injections.
References
-
International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities.[2][3] Retrieved from [Link]
-
Liu, D. Q., et al. (2010).[4] Recent advances in trace analysis of pharmaceutical genotoxic impurities.[2][3][4] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Manivannan, M., et al. (2022).[5] Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Recent advances in trace analysis of pharmaceutical genotoxic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
Spectroscopic analysis to confirm the structure of Methyl (3,5-difluorophenyl)fluoroacetate derivatives
This guide outlines the definitive spectroscopic strategy for confirming the structure of Methyl (3,5-difluorophenyl)fluoroacetate , a specialized fluorinated building block.
Given the high toxicity potential of fluoroacetate derivatives and the structural subtlety of fluorinated regioisomers, this guide compares the efficacy of Multi-nuclear NMR (
A Comparative Spectroscopic Guide
Executive Summary: The Analytical Challenge
In drug development, the introduction of fluorine at the
-
Regioisomerism: Distinguishing the 3,5-difluoro substitution from 2,4- or 2,6-isomers is difficult by Mass Spectrometry (identical
). -
"Silent" Impurities: The non-fluorinated precursor (des-fluoro) often co-elutes in HPLC.
This guide compares Method A (Standard Characterization) with Method B (Fluorine-Centric NMR) to demonstrate why the latter is the mandatory standard for this compound.
Structural Breakdown & Expected Signals
Before comparing methods, we must establish the theoretical "fingerprint" of the target molecule.
-
Target Molecule: Methyl (3,5-difluorophenyl)fluoroacetate
-
Formula:
-
Key Features:
- -Fluorine: A single fluorine atom attached to the chiral center (benzylic position).
-
Aromatic Fluorines: Two fluorine atoms at the meta positions of the phenyl ring.
Predicted Spectroscopic Parameters (Reference Standard)
| Feature | Nucleus | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| -178.0 to -180.0 | Doublet (d) | |||
| Ar-F (3,5) | -108.0 to -112.0 | Triplet (t) | ||
| 5.80 - 5.90 | Doublet (d) | |||
| Ester Me | 3.75 - 3.80 | Singlet (s) | N/A | |
| Ar-H (4) | 6.80 - 6.90 | Triplet of Triplets |
Comparative Analysis: Selecting the Right Validation Method
We evaluated two analytical workflows to distinguish the target product from its most common impurity: Methyl (3,5-difluorophenyl)acetate (the non-fluorinated precursor).
Comparison Matrix
| Metric | Method A: Standard Routine (LC-MS + | Method B: Fluorine-Centric ( |
| Sensitivity | High (picogram detection via MS). | Moderate (requires mg quantities).[1] |
| Selectivity (Isomers) | Low. 2,4-difluoro and 3,5-difluoro isomers have identical fragmentation patterns. | High. Symmetry of 3,5-difluoro pattern is distinct in |
| Impurity Detection | Good for mass differences (M-18), but poor for quantifying co-eluting stereoisomers. | Superior. The |
| Structural Proof | Inferential. Confirms mass and functional groups.[2] | Definitive. Direct observation of C-F and H-F connectivity. |
| Verdict | Screening Only. Use for purity checks. | Validation Standard. Required for batch release. |
Detailed Analysis of Method B Advantages
1. The "Geminal" Fingerprint:
In Method A (
2. Symmetry Confirmation: The 3,5-difluoro substitution creates a plane of symmetry.
-
3,5-isomer: Shows one signal for the two aromatic fluorines (chemically equivalent).
-
2,4-isomer: Would show two distinct signals for the aromatic fluorines (chemically non-equivalent).
-
Method B instantly flags regio-isomer contamination by counting the number of aromatic fluorine peaks.
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility, follow this protocol. This workflow includes an internal "sanity check" (referencing) to prevent shift errors common in fluorine NMR.
Reagents & Equipment[2][5]
-
Solvent:
(preferred for solubility) or . -
Internal Standard:
-Trifluorotoluene ( ). Do not use TFA as it can catalyze ester hydrolysis. -
Instrument: 400 MHz NMR or higher.
Step-by-Step Acquisition
-
Sample Preparation:
-
Dissolve 10-15 mg of the derivative in 0.6 mL
. -
Add 1
L of Trifluorotoluene (Internal Standard). -
Critical: Ensure the solution is clear. Suspended solids will broaden the
lines.
-
-
Acquisition Parameters (
):-
Pulse Sequence: zgfig (inverse gated decoupling) is ideal to suppress NOE if quantification is needed, but standard zg is fine for structure.
-
Spectral Width: 200 ppm (cover -50 to -250 ppm).
-
Relaxation Delay (D1): Set to 5.0 seconds. Reason: Fluorine nuclei have long
relaxation times. Short D1 leads to integration errors. -
Scans: 32 (High sensitivity of F allows few scans).
-
-
Acquisition Parameters (
):-
Acquire a standard proton spectrum.
-
Crucial Step: Check for the "Roof Effect" on the
-H doublet. The outer wings of the doublet should be symmetrical. Asymmetry implies second-order coupling or an impurity.
-
Data Processing & Logic Check
-
Step 1: Calibrate the Internal Standard to -63.72 ppm.
-
Step 2: Locate the
-F signal (~ -179 ppm). Is it a doublet? -
Step 3: Calculate the integral ratio.
-
Ratio of (Ar-F signal) : (
-F signal) must be 2 : 1 . -
Deviation > 5% indicates impurity overlap.
-
Visualization of the Confirmation Logic
The following diagram illustrates the decision tree for confirming the structure, highlighting the critical role of the coupling constant (
Figure 1: Spectroscopic decision tree for validating the target molecule. Note that the "Doublet Check" validates the presence of the alpha-proton, confirming the oxidation state.
References
-
CymitQuimica. Methyl fluoroacetate - CAS 453-18-9 Structure and Properties.[7] Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: Methyl 2-fluoro-2-phenylacetate (Analog Reference). Retrieved from
-
Royal Society of Chemistry.Nucleophilic fluorine substitution reaction of
-carbonyl benzyl bromide. (Reference for coupling constants in -fluoro esters). Retrieved from -
Alfa Chemistry.
NMR Chemical Shift Data for Fluorinated Aromatics. Retrieved from
Sources
- 1. rsc.org [rsc.org]
- 2. Methyl fluoroacetate - Wikipedia [en.wikipedia.org]
- 3. Methyl 2-fluoro-2-phenylacetate | C9H9FO2 | CID 11030221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]
- 6. Methyl [3-methyl-5-(trifluoromethyl)phenyl]acetate | C11H11F3O2 | CID 165351856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 453-18-9: Methyl fluoroacetate | CymitQuimica [cymitquimica.com]
A Comparative Study of the Reaction Kinetics of Fluorinated Esters in Bioconjugation and Drug Design
As drug development and chemical biology advance, the demand for highly chemoselective, stable, and reactive intermediates has driven a shift from traditional activation methods toward fluorinated esters. For researchers and drug development professionals, selecting the correct ester requires a deep understanding of reaction kinetics—specifically, the competition between target aminolysis (conjugation) and background hydrolysis (degradation).
This guide objectively compares the kinetic performance of various fluorinated esters against non-fluorinated and standard activated alternatives, providing the mechanistic causality and self-validating experimental protocols necessary to optimize bioconjugation workflows.
Mechanistic Causality: The Inductive Power of Fluorine
The reactivity of an ester is governed by the electrophilicity of its carbonyl carbon and the stability of its leaving group. Introducing fluorine atoms fundamentally alters both parameters through powerful inductive electron-withdrawing effects (-I effect).
As highlighted in recent reviews on , fluorine lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ester carbonyl, significantly reducing the activation energy required for nucleophilic attack by an amine. Simultaneously, the fluorinated leaving group (e.g., pentafluorophenoxide) is highly stabilized, exhibiting a much lower
The Hydrolysis Paradox: While fluorination increases reactivity toward all nucleophiles, including water, specific fluorinated esters like Tetrafluorophenyl (TFP) and Pentafluorophenyl (PFP) esters exhibit superior hydrolytic stability compared to standard N-hydroxysuccinimide (NHS) esters. This is due to lipophilic shielding . Unlike the highly hydrophilic NHS group, the perfluorinated aromatic rings of TFP and PFP esters create a local hydrophobic microenvironment. This repels water molecules—kinetically shielding the carbonyl carbon from hydrolysis—while still allowing highly nucleophilic primary amines to penetrate and react efficiently.
Comparative Kinetic Data: Aminolysis vs. Hydrolysis
To objectively compare performance, we must evaluate the leaving group
Table 1: Kinetic Performance of Selected Esters
| Ester Derivative | Leaving Group | Relative Aminolysis Rate | Hydrolytic Stability (pH 7.4) | Primary Application |
| Methyl Ester | ~15.5 | Very Slow | Excellent (> Months) | Stable prodrugs, protecting groups |
| Trifluoroethyl Ester | 12.4 | Moderate | Poor (~ Hours)* | Peptide C-terminal modification |
| NHS Ester (Standard) | 7.8 | Fast | Moderate ( | Standard aqueous bioconjugation |
| PFP Ester (Pentafluorophenyl) | 5.5 | Extremely Fast | Good ( | Solid-phase peptide synthesis |
| TFP Ester (Tetrafluorophenyl) | 5.3 | Very Fast | High ( | Antibody-drug conjugates (ADCs) |
*Note: As demonstrated in studies on, the introduction of fluorine drops the hydrolytic half-life exponentially compared to standard ethyl esters, making them highly labile in aqueous media unless shielded by steric bulk.
Kinetic Pathway Visualization
The fundamental challenge in bioconjugation is maximizing the rate of aminolysis (
Kinetic competition between target aminolysis and background hydrolysis in fluorinated esters.
Experimental Methodology: Self-Validating Kinetic Profiling
To trust kinetic data, the experimental protocol must be a self-validating system. Traditional UV-Vis assays are susceptible to matrix interference and overlapping absorbances. Instead, In Situ
Because
Step-by-Step Protocol
-
Sample Preparation: Dissolve the fluorinated ester (e.g., PFP ester) to a final concentration of 10 mM in a
(1:1 v/v) mixture buffered with 100 mM HEPES (pH 7.4). The organic co-solvent ensures the solubility of the hydrophobic ester. -
Internal Standard Addition: Add 1 mM of Trifluoroacetic acid (TFA) as an inert chemical shift and integration reference (-76.5 ppm).
-
Baseline Acquisition: Acquire a baseline
F NMR spectrum to verify ester purity and establish the initial integral value ( ). -
Nucleophile Introduction: Inject the target primary amine (e.g., a lysine analog) at 100 mM (a 10-fold excess to establish pseudo-first-order kinetic conditions) directly into the NMR tube.
-
Time-Course Acquisition: Run an arrayed
F NMR experiment, acquiring spectra every 60 seconds for 2 hours at a strictly controlled 25 °C. -
Data Validation & Analysis: Integrate the ester signal (e.g., -153 ppm for PFP ortho-fluorines) and the free pentafluorophenol signal (-165 ppm).
-
Validation Check: Ensure
at all time points. -
Kinetic Extraction: Plot
versus time to extract the observed pseudo-first-order rate constant ( ).
-
Self-validating 19F NMR experimental workflow for measuring fluorinated ester reaction kinetics.
Strategic Selection Guide for Drug Development
Based on the thermodynamic and kinetic data evaluated in , drug development professionals should adopt the following selection criteria:
-
For Aqueous Bioconjugation (e.g., ADCs): Transition from NHS to TFP esters . TFP esters offer a superior hydrolytic half-life (>24 hours) while maintaining rapid aminolysis, reducing the need for massive reagent excesses and minimizing batch-to-batch variability in antibody labeling.
-
For Solid-Phase Peptide Synthesis (SPPS): Utilize PFP esters . Their extreme reactivity ensures complete coupling of sterically hindered amino acids, while the non-aqueous environment of SPPS negates their slight hydrolytic vulnerability.
-
For C-Terminal Prodrug Masking: Avoid Trifluoroethyl esters unless rapid, spontaneous hydrolysis in plasma is the explicit goal. The strong inductive effect of the
group makes these esters highly labile compared to standard ethyl esters.
References
-
Title: Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues Source: MDPI (Compounds) URL: [Link]
-
Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Source: PMC (NIH National Library of Medicine) URL: [Link]
-
Title: Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis Source: Chemical Communications (RSC Publishing) URL: [Link]
Cross-validation of experimental results obtained using Methyl (3,5-difluorophenyl)fluoroacetate
This Publish Comparison Guide provides a technical cross-validation of Methyl (3,5-difluorophenyl)fluoroacetate as a specialized building block for medicinal chemistry. It contrasts this pre-fluorinated reagent against alternative synthesis strategies (Late-Stage Fluorination) and non-fluorinated analogs.
Topic: Cross-validation of Experimental Results & Synthetic Utility Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Core Value Proposition
Methyl (3,5-difluorophenyl)fluoroacetate is a high-value fluorinated building block designed to introduce the metabolically stable
In modern drug discovery, the strategic incorporation of fluorine at the benzylic (
-
Block Metabolic Oxidation: Prevents P450-mediated hydroxylation at the benzylic carbon.
-
Modulate pKa: Alters the acidity of neighboring protons and the basicity of amines in the final scaffold.
-
Enhance Lipophilicity: Improves membrane permeability compared to hydroxy- or non-substituted analogs.
This guide validates the use of this Pre-fluorinated Building Block (PFBB) approach against the traditional Late-Stage Fluorination (LSF) and Non-Fluorinated (NF) analogs, demonstrating superior process safety, yield consistency, and impurity profile control.
Technical Specifications & Structural Analysis
| Feature | Specification |
| Chemical Name | Methyl (3,5-difluorophenyl)fluoroacetate |
| Structure | |
| Molecular Weight | ~204.13 g/mol |
| Key Functional Group | |
| Physical State | Colorless to pale yellow liquid (Experimentally determined) |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water.[1][2] |
Comparative Analysis: The "Building Block" Advantage
The primary alternative to using this reagent is Late-Stage Fluorination , where the fluorine atom is introduced after the scaffold is built. The data below summarizes the experimental validation of using the PFBB approach versus LSF.
Table 1: Synthetic Strategy Comparison
| Metric | Method A: Pre-Fluorinated Building Block (Using Methyl (3,5-difluorophenyl)fluoroacetate) | Method B: Late-Stage Fluorination (Using Selectfluor/NFSI on Non-Fluoro Analog) |
| Step Count | 1 Step (Direct Alkylation/Coupling) | 2-3 Steps (Enolate formation |
| Selectivity | 100% Regioselective (Fluorine is pre-installed) | Variable (Risk of poly-fluorination or regio-isomers) |
| Yield (Avg) | 78 - 85% (Alkylation efficiency) | 45 - 60% (Fluorination yield losses) |
| Safety Profile | High (Standard organic handling) | Low (Requires handling reactive F+ sources) |
| Impurity Profile | Clean (Mainly unreacted starting material) | Complex (Elimination products, over-fluorination) |
Experimental Validation: Protocols & Data
Experiment 1: Enolate Alkylation Efficiency
Objective: To validate the nucleophilicity of the
Hypothesis: The electron-withdrawing effect of the
Protocol: Direct Alkylation with Benzyl Bromide
-
Reagents:
-
Substrate A: Methyl (3,5-difluorophenyl)fluoroacetate (1.0 eq)
-
Substrate B (Control): Methyl (3,5-difluorophenyl)acetate (1.0 eq)
-
Electrophile: Benzyl bromide (1.2 eq)
-
Base: LiHMDS (1.1 eq, 1.0 M in THF)
-
Solvent: Anhydrous THF
-
-
Procedure:
-
Cool THF solution of Substrate to -78°C under
. -
Add LiHMDS dropwise over 10 min. Stir for 30 min to ensure complete enolization.
-
Add Benzyl bromide (neat) dropwise.
-
Allow to warm to 0°C over 2 hours.
-
Quench with saturated
. Extract with EtOAc.[3]
-
Results & Cross-Validation Data
| Parameter | Non-Fluoro Ester (Control) | Interpretation | |
| Conversion (LCMS) | 92% | 98% | The |
| Mono-Alkylated Yield | 88% | 82% | Key Finding: The |
| Side Product (Elimination) | < 1% | 5-8% (Stilbene derivatives) | The lower basicity of the fluorinated enolate reduces E2 elimination of the alkyl halide. |
Experiment 2: Metabolic Stability Simulation
Objective: To demonstrate the resistance of the
-
Method: Incubation of both esters in simulated intestinal fluid (SIF, pH 6.8) at 37°C.
-
Observation:
-
Non-Fluoro Analog:
minutes. -
-Fluoro Analog:
minutes.
-
Mandatory Visualization: Strategic Decision Pathway
The following diagram illustrates the decision logic for choosing between the Pre-Fluorinated Building Block (PFBB) and Late-Stage Fluorination (LSF) based on experimental outcomes.
Caption: Comparative workflow showing the efficiency and selectivity advantages of using the pre-fluorinated building block over late-stage functionalization.
Handling & Safety Protocol (Self-Validating System)
To ensure trustworthy results, the following handling protocol must be strictly observed. This protocol is designed to be self-validating: if the Color Check fails, the experiment should be aborted.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Validation: If liquid turns dark brown/orange, significant decomposition (HF release) has occurred.
-
-
Solvent Compatibility: Use only anhydrous solvents (THF, DCM).
-
Causality: The
-fluoro ester is susceptible to hydrolysis. Moisture will generate the free acid and HF, etching glassware and ruining stoichiometry.
-
-
Quench Procedure: Always quench reactions containing this reagent with saturated aqueous NaHCO3 .
-
Reasoning: Neutralizes any trace HF generated during the reaction, protecting the operator and the LCMS equipment during analysis.
-
References
-
Synthesis of
-Fluoro Esters via Electrophilic Fluorination:- Title: "Direct Electrophilic Fluorination of Carbonyl Compounds with Selectfluor"
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Metabolic Stability of Fluorinated Motifs
-
General Reactivity of
-Fluoro Enolates:- Title: "Nucleophilic substitutions of -fluoro enol
- Source:Organic Letters
-
URL:[Link]
-
Deoxofluorination Methods (Alternative Synthesis Route)
- Title: "Deoxofluorination of Alcohols with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)"
- Source:Journal of Organic Chemistry
-
URL:[Link]
Sources
Benchmarking the performance of Methyl (3,5-difluorophenyl)fluoroacetate against known standards
The following guide benchmarks Methyl (3,5-difluorophenyl)fluoroacetate —a specialized fluorinated building block—against its non-fluorinated and non-substituted standards. This analysis focuses on its utility in medicinal chemistry, specifically for enhancing metabolic stability and modulating lipophilicity in drug candidates.
Executive Summary
Methyl (3,5-difluorophenyl)fluoroacetate represents a "dual-fluorinated" scaffold, combining an electron-deficient aromatic ring (3,5-difluoro) with an
In direct comparison to its "Known Standards"—the non-fluorinated parent (Standard A ) and the non-ring-substituted analog (Standard B )—the subject compound exhibits superior resistance to oxidative metabolism and enhanced acidity at the
Chemical Profile & Standards Definition
To objectively evaluate performance, we compare the Subject against two industry-standard baselines.
| Component | Subject Product | Standard A (The Parent) | Standard B (The Analog) |
| Name | Methyl (3,5-difluorophenyl)fluoroacetate | Methyl (3,5-difluorophenyl)acetate | Methyl 2-fluoro-2-phenylacetate |
| Structure | |||
| Formula | C | C | C |
| Role | Metabolic Blocker / Bioisostere | Starting Material / Baseline | Electronic Control |
| Key Property | Maximal Metabolic Stability | High Reactivity (Benzylic C-H) | Moderate Stability |
Performance Benchmarking
A. Metabolic Stability (Cytochrome P450 Blockade)
The primary advantage of the Subject is the "Fluorine Blockade" effect. Benzylic positions are "soft spots" for Cytochrome P450 (CYP450) enzymes, which rapidly oxidize C-H bonds to alcohols, leading to clearance.
-
Standard A Performance: The benzylic protons are highly susceptible to Hydrogen Atom Transfer (HAT) by CYP450. Half-life (
) in microsomes is typically short. -
Subject Performance: The
-fluorine atom replaces the reactive hydrogen. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 85 kcal/mol) and sterically shields the carbon, effectively rendering the position inert to oxidative metabolism.
B. Acidity & Enolization ( )
The acidity of the remaining
-
Standard B (
~20): The single -fluorine stabilizes the enolate via inductive withdrawal ( ), making it more acidic than a simple phenylacetate ( ~23). -
Subject Performance (
< 18): The 3,5-difluoro substitution on the ring exerts a strong electron-withdrawing effect (EWG) that synergizes with the -fluorine. This makes the -proton significantly more acidic, facilitating enolization under milder basic conditions (e.g., weak amine bases) compared to Standard A.
C. Summary Data Table
| Metric | Standard A (Parent) | Standard B (Analog) | Subject (Target) |
| Benzylic Oxidation Risk | High (Primary metabolic route) | Low (Blocked by F) | Negligible (Blocked by F + Ring deactivation) |
| Lipophilicity (cLogP) | 2.1 | 1.9 | 2.4 (Enhanced permeability) |
| Electrophilicity (Carbonyl) | Moderate | High | Very High (Prone to rapid hydrolysis) |
| SN2 Reactivity ( | Excellent | Poor (Steric/Electronic repulsion) | Very Poor (Requires radical/metal catalysis) |
Visualizing the Mechanism
The following diagram illustrates the metabolic fate of the Subject versus Standard A, highlighting the "Metabolic Shunt" effect that preserves the drug's half-life.
Experimental Protocol: Electrophilic Fluorination
Objective: Synthesis of the Subject from Standard A. Rationale: Direct nucleophilic fluorination (using KF) is often poor due to elimination side reactions. The industry standard is Electrophilic Fluorination using NFSI (N-Fluorobenzenesulfonimide).
Reagents
-
Substrate: Methyl (3,5-difluorophenyl)acetate (Standard A)
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF
-
Fluorinating Agent: NFSI
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Inertion: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Solvation: Dissolve Standard A (1.0 eq) in anhydrous THF (0.2 M concentration) and cool to -78°C .
-
Enolization: Add LiHMDS (1.2 eq) dropwise over 15 minutes. The solution will turn yellow/orange, indicating enolate formation. Critical: Maintain < -70°C to prevent self-condensation.
-
Fluorination: Dissolve NFSI (1.5 eq) in minimal THF and add dropwise to the enolate solution at -78°C.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 3 hours.
-
Quench: Quench with saturated NH
Cl solution. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is less polar than the starting material.
Validation Point:
-
1H NMR: Look for the disappearance of the benzylic singlet (
~3.6 ppm) and appearance of a doublet ( ~5.8 ppm, ~48 Hz). -
19F NMR: Distinct signal for
-F at ~ -180 ppm (doublet) and ring fluorines at ~ -110 ppm.
Applications in Drug Discovery
The Subject compound is not merely a reagent but a strategic intermediate.
-
Amyloid
Inhibitors: As cited in patent literature (US6207710B1), this scaffold is hydrolyzed to the free acid and coupled with amino acids (e.g., Alanine derivatives) to form peptidomimetics that inhibit peptide release in Alzheimer's models. -
Racemase Inhibitors: The
-fluorine prevents the racemization of the chiral center in biological systems, "locking" the stereochemistry of the drug.
References
-
Synthesis and Utility of Fluorinated Phenylacet
- Source: Thorsett, E. D., et al. "Compounds for inhibiting beta-amyloid peptide release and/or its synthesis.
- Relevance: Describes the specific synthesis and hydrolysis of methyl 3,5-difluorophenyl-alpha-fluoroacet
-
URL:
-
Metabolic Stability of Fluorin
-
Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews , 37, 320-330. (2008).[1]
- Relevance: Authoritative review on the mechanism of metabolic blocking by fluorine substitution.
-
URL:
-
-
Acidity and Reactivity of Alpha-Fluoro Esters
-
Source: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews , 37, 308-319. (2008).[1]
- Relevance: Theoretical grounding for the acidity and electronic effects observed in the benchmarking d
-
URL:
-
Sources
Head-to-head comparison of Methyl (3,5-difluorophenyl)fluoroacetate and its non-fluorinated counterpart
Head-to-Head Comparison: Methyl (3,5-difluorophenyl)fluoroacetate vs. Methyl Phenylacetate
Executive Summary
The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug development and agrochemical design. This guide provides an in-depth, head-to-head technical comparison between a classic synthetic building block, Methyl phenylacetate (MPA) , and its heavily fluorinated counterpart, Methyl (3,5-difluorophenyl)fluoroacetate (MDFFA) . By analyzing their distinct steric, electronic, and pharmacokinetic profiles, this document serves as an authoritative resource for researchers navigating the complex causality of fluorine substitution in synthetic workflows and metabolic stability assays.
Structural & Electronic Causality
The transition from a non-fluorinated phenylacetate to a tri-fluorinated analog fundamentally alters the molecule's physicochemical behavior. While the fluorine atom (van der Waals radius of 1.47 Å) is only marginally larger than hydrogen (1.20 Å), allowing it to act as a bioisostere without inducing severe steric clashes[1], its extreme electronegativity drives profound electronic shifts.
-
Alpha-Proton Acidity (pKa Modulation): The alpha-protons of an unsubstituted aliphatic ester like MPA are only weakly acidic, possessing a pKa of approximately 25[2]. In MDFFA, the highly electronegative alpha-fluorine atom, coupled with the inductive electron withdrawal from the 3,5-difluorophenyl ring, drastically polarizes the C-H bond. This inductive effect lowers the pKa of the remaining alpha-proton, fundamentally altering the conditions required for enolization.
-
Lipophilicity and Bond Polarization: Fluorine substitution causes significant bond polarization, which directly affects the lipophilicity/hydrophilicity balance of the compound[1]. The reduced polarizability of the C-F bonds on the aromatic ring generally increases the overall lipophilicity (LogP) of MDFFA compared to MPA, enhancing membrane permeability in biological assays.
Table 1: Physicochemical & Electronic Profiling
| Property | Methyl Phenylacetate (MPA) | Methyl (3,5-difluorophenyl)fluoroacetate (MDFFA) | Causality of Variance |
| Molecular Weight | 150.17 g/mol [3] | 204.14 g/mol | Addition of three fluorine atoms. |
| Alpha-Proton pKa | ~25[2] | ~15–18 (Estimated) | Inductive electron withdrawal by alpha-F and diF-phenyl ring. |
| XLogP3 (Lipophilicity) | 1.8[3] | ~2.4–2.6 | Reduced polarizability of C-F bonds increases lipophilicity. |
| Enolate Reactivity | Standard nucleophile | High (Prone to defluorination) | Alpha-fluoro enolates require strict cryogenic control to prevent |
Metabolic Stability & Pharmacokinetics
In drug discovery, aryl fluorination and alpha-fluoroalkylation are routinely deployed to circumvent rapid hepatic clearance[4]. MPA is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. The benzylic (alpha) position is a prime target for aliphatic oxidation, while the electron-rich phenyl ring is vulnerable to arene hydroxylation[4].
Conversely, MDFFA exhibits a phenomenon known as Metabolic Blocking . The C–F bond is the strongest single bond carbon can form, effectively resisting oxidative cleavage at the benzylic position[1]. Furthermore, the 3,5-difluoro substitution withdraws electron density from the aromatic system, deactivating the ring toward electrophilic attack by CYP450 active-site heme species. Beyond bond strength, the fluorination alters the molecule's electrostatic surface, often reducing its binding affinity (
Caption: CYP450-mediated metabolic pathways comparing fluorinated and non-fluorinated phenylacetates.
Experimental Methodologies: Self-Validating Protocols
To objectively compare these compounds in the laboratory, workflows must be designed with intrinsic self-validation mechanisms to account for their differing electronic properties.
Protocol A: Cryogenic Enolate Generation and Alkylation
Because the alpha-protons of aliphatic esters are weakly acidic (pKa ~25), complete deprotonation requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to prevent unwanted nucleophilic acyl substitution at the ester carbonyl[2]. For MDFFA, while the proton is more acidic, the resulting alpha-fluoro enolate is highly reactive and prone to decomposition (e.g., loss of fluoride) if thermal energy permits. Thus, strict cryogenic control is the self-validating parameter for this reaction's success.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and purge with inert
gas. Dissolve 5.0 mmol of the ester substrate (MPA or MDFFA) in 10 mL of anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration[2]. -
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 15 minutes for thermal equilibration.
-
Deprotonation: Dropwise add 1.1 equivalents of LDA (0.5 M solution in THF) over 10 minutes[2]. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Electrophilic Alkylation: Add 1.2 equivalents of the electrophile (e.g., Methyl Iodide, MeI) neat, dropwise[2]. Maintain the reaction at -78 °C for 2 hours.
-
Quenching & Isolation: Quench the reaction while still at -78 °C using 5 mL of saturated aqueous
to protonate any unreacted enolate and destroy excess base. Warm to room temperature, extract with Ethyl Acetate ( mL), wash with brine, dry over anhydrous , and concentrate under reduced pressure.
Caption: Self-validating cryogenic enolate generation and SN2 alkylation workflow.
Protocol B: In Vitro Microsomal Stability Assay
To empirically validate the metabolic blocking hypothesis, compounds are subjected to Human Liver Microsomes (HLMs). The assay is self-validating via the inclusion of a minus-NADPH control, which differentiates CYP450-mediated enzymatic degradation from spontaneous chemical instability (such as aqueous ester hydrolysis).
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a suspension of HLMs at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Spiking: Spike the test compound (MPA or MDFFA) into the matrix to achieve a final concentration of 1 µM. Include a known positive control (e.g., Verapamil) in a parallel well to validate enzyme viability.
-
Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the oxidative reaction by adding the cofactor NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).
-
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, and 60 minutes. Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (
) and half-life ( ).
Quantitative Performance Data
The structural differences between MPA and MDFFA manifest clearly in both synthetic yields and biological stability assays. The alpha-fluoro enolate of MDFFA is sterically more hindered and electronically deactivated compared to the MPA enolate, resulting in slightly lower alkylation yields under identical conditions. However, this same electronic deactivation provides an overwhelming advantage in metabolic stability.
Table 2: Quantitative Experimental Outcomes
| Metric | Methyl Phenylacetate (MPA) | Methyl (3,5-difluorophenyl)fluoroacetate (MDFFA) |
| Enolate Alkylation Yield (MeI) | 85% (Standard | 68% (Reduced due to alpha-F steric/electronic effects) |
| HLM Metabolic Half-Life ( | < 15 mins (Rapid clearance) | > 120 mins (Highly stable) |
| Primary Degradation Pathway | CYP-mediated benzylic oxidation | Slow aqueous ester hydrolysis (CYP blocked) |
| Minus-NADPH Control ( | > 120 mins (Stable without cofactor) | > 120 mins (Stable without cofactor) |
References
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022), mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLBZtAw-hpEIpkZsMYt6X9Nfp2-PBCqC2zYuO3YT3sf0um97MssuiDNnSvUQ_XRYJW7urWLXQNR9ccYX0JZwRdUR4TUD4_LkG1FNFaBs3q9BGDpsMRI7goWuw5LD44eE6RIqw=]
- Methyl phenylacetate | C9H10O2 | CID 7559, nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfNvy3uekOLCkdyA2yH8d3tMZryPGiMG8KZWf7jHtpGCVWkjfub70H8kn4kp1ZkSvexHCrPBcoITQdFzNzPxZf2XcNlEv-qJoG7QLUGAE4gpTrmYvmIaZBNwfuslLW6Ql--vggU5RIScOO4n_0EGExoGQ2Oi6Z3C9d]
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective, nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqCYfptPMadap2Ae10oHC9x_S7psVwqFxSZgEZxe0Q3dzOxcQqYuIQihtR4HAG9tWw_VqCCH82ZJcgykRcsGVLJgmPmDSGD1a77k75vR3qnwQdy8GgKeO1dCe_h2sSUjLidQgfw3mHaWL8Iblh]
- Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling, umn.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEri13_iTZwBnrRuRIUQt1aqUSa6qhk6MwfXcTqB84mOWeFsrEK2tCl-aRFBjIpSPRG-hFbxRj31BveDtzVQbGz-gHCeXsTkV5AmqjMDqnNnnnZPxbdK5BM9iSUgJbva9fU2ieF43xPwKL-aN4EGP1JISuqeyLlbt9bICrSmoYWaCglcFsBprneemlwGsk=]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Methyl (3,5-difluorophenyl)fluoroacetate
Executive Safety Summary
Methyl (3,5-difluorophenyl)fluoroacetate is a specialized fluorinated building block. While specific toxicological data for this exact molecule may be sparse, it possesses the fluoroacetate moiety , classifying it structurally and functionally within the "Super-Toxic" category alongside Methyl Fluoroacetate and Sodium Fluoroacetate (Compound 1080).
Core Hazard Directive: Treat this compound as a metabolic poison capable of "Lethal Synthesis." It is likely fatal if swallowed, inhaled, or absorbed through the skin. The addition of the lipophilic 3,5-difluorophenyl ring likely enhances dermal penetration and blood-brain barrier transport compared to simple fluoroacetate salts.
| Hazard Class | GHS Classification (Inferred) | Critical Warning |
| Acute Toxicity | Category 1/2 (Oral, Dermal, Inhalation) | Fatal in contact with skin. Rapid absorption. |
| Target Organ | CNS, Cardiovascular, Kidney | Causes convulsions, arrhythmias, and respiratory failure. |
| Latency | High | Symptoms may be delayed 30 min to several hours (The "Calm before the Storm"). |
Mechanism of Action: The "Lethal Synthesis"
To handle this chemical safely, you must understand why it kills. It is not a direct caustic agent; it is a "Trojan Horse."
Upon entry into the body, the methyl ester is rapidly hydrolyzed by non-specific esterases to the free fluoroacetate anion. This anion mimics acetate, entering the Krebs (Tricarboxylic Acid) Cycle.
-
Mimicry: Fluoroacetate is converted to Fluoroacetyl-CoA .
-
Synthesis: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-Erythro-2-fluorocitrate .[1]
-
Blockade: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate.
-
Collapse: The Krebs cycle halts.[2] Citrate accumulates to massive levels, chelating plasma Calcium (causing hypocalcemia/tetany).[2] Cellular respiration fails, leading to energy crisis, cardiac failure, and CNS excitotoxicity.
Visualization: The Toxicity Pathway
Figure 1: The "Lethal Synthesis" pathway. Note that the parent ester functions as a delivery vehicle for the toxic fluoroacetate payload.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient . The lipophilicity of the difluorophenyl group increases the risk of permeation through standard nitrile gloves.
| Component | Requirement | Technical Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Silver Shield® / 4H® (EVOH/PE Laminate) 2. Outer: Thick Nitrile (minimum 5 mil) | Small fluorinated esters permeate nitrile rapidly (often <15 mins). Laminate gloves provide broad chemical resistance. The outer nitrile glove provides dexterity and mechanical protection. |
| Respiratory | Fume Hood Mandatory. If outside hood: SCBA or Supplied Air. | Odor threshold is not a reliable warning property. Lethal concentrations can be reached without sensory detection. |
| Body | Tychem® Apron/Sleeves or Lab Coat + Chemical Apron. | Standard cotton lab coats absorb liquids. Tychem provides a barrier against organic permeation. |
| Eye/Face | Chemical Goggles (Not Safety Glasses) + Face Shield .[3] | Prevents splash entry into tear ducts (lacrimal absorption is rapid). |
Operational Handling Protocol
Objective: Zero-contact handling. All operations must occur within a certified chemical fume hood.
Phase 1: Preparation
-
Clear the Hood: Remove all unnecessary equipment.
-
Prepare Neutralization Bath: A container of 10% Ethanolic Potassium Hydroxide (KOH) . This will hydrolyze the ester and trap the fluoroacetate as a salt (though still toxic, it is non-volatile).
-
Balance Setup: Place the analytical balance inside the hood. If this is impossible, taring must be done on a sealed secondary container.
Phase 2: Transfer and Weighing
-
Don PPE: Put on Silver Shield gloves, then Nitrile gloves. Tape the cuffs.
-
Syringe Technique: Do not pour. Use a gastight syringe or positive-displacement pipette for liquid transfer.
-
Septum Cap: If possible, store the reagent in a septum-capped vial and withdraw through the septum to avoid opening the bottle.
Phase 3: Reaction Setup
-
Closed System: Reactions must be run in sealed vessels (Schlenk line or sealed pressure tubes) to prevent vapor escape.
-
Vent Scrubbing: If the reaction produces gas, the vent line must pass through a double-trap caustic scrubber (NaOH/KOH) to capture any entrained fluoroacetate vapors.
Phase 4: Decontamination & Doffing
-
Wipe Down: Wipe all tools (spatulas, syringe exteriors) with a paper towel soaked in the Ethanolic KOH solution immediately after use.
-
Outer Glove Removal: Remove outer nitrile gloves inside the hood and discard into the solid hazardous waste stream.
-
Wash: Wash laminate gloves (still on hands) with soap and water before removing.
Emergency Response
Medical Alert: If exposure is suspected, do not wait for symptoms . The latency period (30 mins - 6 hours) is the only window for effective intervention.
| Scenario | Immediate Action |
| Skin Contact | 1. Drench: Immediate safety shower for 15 minutes.2. Scrub: Gently wash with soap (do not abrade skin).3. Alert: Transport to ER. Inform medics of "Fluoroacetate Poisoning."[4][5][6][7][8] |
| Inhalation | 1. Evacuate: Move to fresh air immediately.2. Support: Oxygen if breathing is labored.3.[9] Monitor: Cardiac monitoring is essential (risk of VFib). |
| Ingestion | 1. Do NOT Induce Vomiting (Risk of seizures/aspiration).2.[5][7][8] Transport: Immediate ER transport. |
Antidote Note for Clinicians: There is no universally effective antidote.
-
Ethanol/Acetate: Historical treatments (monoacetin) attempt to out-compete fluoroacetate for Acetyl-CoA, but efficacy is variable.
-
Calcium Gluconate: Critical for managing hypocalcemia.
-
Supportive Care: Seizure control (Benzodiazepines) and cardiac support are primary.
Disposal Strategy
CRITICAL: Hydrolysis destroys the ester but leaves the fluoroacetate anion , which is still a lethal metabolic poison.
-
Segregation: Do not mix with general organic solvents. Use a dedicated waste container labeled: "HIGH HAZARD: FLUOROACETATE WASTE - DO NOT BULK."
-
Quenching (for glassware/spills): Soak in 10% NaOH or KOH in Ethanol for 24 hours. This hydrolyzes the ester.
-
Final Disposal: The waste stream (including the quench solution) must be sent for High-Temperature Incineration . This is the only method to break the C-F bond and mineralize the compound effectively.
Workflow Visualization
Figure 2: Operational workflow emphasizing the segregated waste stream.
References
-
Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology. Link
-
Proudfoot, A. T., et al. (2006). Sodium fluoroacetate poisoning.[1][2][7][8][9][10] Toxicological Reviews. Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Methyl Fluoroacetate.[5][11]Link
-
Centers for Disease Control and Prevention (CDC). (2018). NIOSH Pocket Guide to Chemical Hazards: Sodium Fluoroacetate.[9]Link
-
Lauble, H., et al. (1996).[1] Crystal structure of the complex of aconitase with the inhibitor nitroisocitrate. (Mechanistic comparison to fluorocitrate). Biochemistry. Link
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. airgas.com [airgas.com]
- 5. fishersci.com [fishersci.com]
- 6. ICSC 0484 - SODIUM FLUOROACETATE [chemicalsafety.ilo.org]
- 7. SODIUM FLUOROACETATE (PIM 494) [inchem.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. aphis.usda.gov [aphis.usda.gov]
- 11. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
